molecular formula C7H4FIN2 B1322430 4-Fluoro-3-iodo-1H-indazole CAS No. 518990-32-4

4-Fluoro-3-iodo-1H-indazole

Cat. No.: B1322430
CAS No.: 518990-32-4
M. Wt: 262.02 g/mol
InChI Key: PYFIFZHAAHFPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4FIN2 and its molecular weight is 262.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIFZHAAHFPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625983
Record name 4-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-32-4
Record name 4-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-iodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Fluoro-3-iodo-1H-indazole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Fluoro-3-iodo-1H-indazole for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its unique structure, featuring both fluorine and iodine substituents on the indazole scaffold, imparts desirable physicochemical properties that enhance its utility as a versatile intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

The indazole core is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs.[1][2] The addition of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Core Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 518990-32-4[3][4]
Molecular Formula C₇H₄FIN₂[4]
Molecular Weight 262.023 g/mol [4]
Appearance Solid[4]
Purity Typically ≥98%[4]
Synonyms 4-fluoro-3-iodo-2H-indazole, 4-Fluoro-3-iodoindazole, 1H-Indazole, 4-fluoro-3-iodo-[4]
InChI Key PYFIFZHAAHFPEC-UHFFFAOYSA-N[4]

Applications in Research and Development

This compound is a valuable precursor and intermediate in several high-tech fields:

  • Pharmaceutical Development : It is a key intermediate for synthesizing novel therapeutic agents.[5][6] The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[1] The unique electronic properties conferred by the halogen atoms make it an attractive starting material for developing targeted therapies in cancer and neuropharmacology, with the goal of improving metabolic stability and bioavailability.[5]

  • Biological Research : This compound is utilized in studies to investigate the mechanisms of action of various biological pathways and to understand drug-target interactions.[5]

  • Materials Science : The indazole moiety is a highly conjugated system, and its derivatives are explored for creating advanced materials, including polymers, coatings, and organic electronics like dyes for dye-sensitized solar cells (DSSCs).[5][6][7]

  • Agrochemicals : There is potential for its use in developing new agrochemicals for more effective pest control solutions.[5][6]

  • Analytical Chemistry : It can serve as a reference standard in analytical methods for the accurate quantification of similar compounds.[5]

Biological Context: The Role of Indazole Scaffolds in Oncology

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, are based on the indazole scaffold.[1] These drugs typically function by blocking the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.

The diagram below illustrates the general mechanism of action for indazole-based kinase inhibitors in cancer therapy.

Indazole_Kinase_Inhibition cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Pathway Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Pathway Activates Indazole Indazole-Based Kinase Inhibitor (e.g., Axitinib) Indazole->Receptor Binds to ATP Pocket Block Inhibition ATP ATP ATP->Receptor Binds & Phosphorylates Proliferation Tumor Proliferation, Survival, Angiogenesis Pathway->Proliferation Promotes Block->Pathway

Caption: General mechanism of indazole-based kinase inhibitors.

Experimental Protocols: Synthesis of Halogenated Indazoles

While the specific synthesis protocol for this compound is proprietary to chemical suppliers, a general and plausible synthetic route can be inferred from published methods for analogous compounds. A common approach involves the cyclization of a suitably substituted aniline derivative. For instance, the synthesis of the related 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline.[8]

A generalized workflow for synthesizing substituted indazoles often includes the following key steps:

  • Diazotization : An aniline precursor is treated with a nitrite source (e.g., sodium nitrite, isoamyl nitrite) under acidic conditions to form a diazonium salt.

  • Intramolecular Cyclization : The diazonium salt undergoes an intramolecular cyclization reaction to form the indazole ring system. This is often a variation of the Jacobson indazole synthesis.

  • Halogenation (if required) : If not already present on the starting material, halogen atoms can be introduced at specific positions on the aniline or the indazole ring using appropriate halogenating agents (e.g., N-iodosuccinimide for iodination).

The diagram below outlines a generalized workflow for the synthesis of a substituted 1H-indazole.

Indazole_Synthesis_Workflow Start Substituted Aniline Precursor Step1 Step 1: Diazotization (e.g., NaNO₂, HCl) Start->Step1 Intermediate1 Intermediate: Diazonium Salt Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Indazole Core Formation Step2->Intermediate2 Step3 Step 3: Purification (e.g., Crystallization, Chromatography) Intermediate2->Step3 End Final Product: Substituted 1H-Indazole Step3->End

Caption: Generalized workflow for 1H-indazole synthesis.

Safety and Handling

This compound is intended for laboratory research use only.[4] As with any chemical reagent, it should be handled by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its well-defined structure and the presence of versatile halogen substituents make it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their research and development endeavors.

References

A Comprehensive Technical Guide to 4-Fluoro-3-iodo-1H-indazole: Physicochemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features, combining a fluorine atom and an iodine atom on the indazole scaffold, impart valuable properties for the synthesis of targeted therapeutics. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its significant role as a key intermediate in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

The distinct physicochemical properties of this compound make it a versatile reagent in organic synthesis. The electron-withdrawing nature of the fluorine atom and the reactivity of the carbon-iodine bond are key to its utility. A summary of its known and estimated physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 518990-32-4[1]
Molecular Formula C₇H₄FIN₂[2]
Molecular Weight 262.02 g/mol [2]
Appearance Off-white to light yellow solid[3]
Melting Point Not experimentally determined for this specific compound. The related compound, 4-Fluoro-1H-indazole, has a melting point of 130-134 °C.[4]N/A
Boiling Point Not determinedN/A
Solubility Slightly soluble in DMSO and methanol (inferred from the related 4-Fluoro-1H-indazole).[5]N/A
pKa Not experimentally determined. The predicted pKa for 4-Fluoro-1H-indazole is 13.21 ± 0.40.[5]N/A
LogP Not determinedN/A

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of 3-iodoindazoles involves the direct iodination of the corresponding indazole. The following protocol is adapted from established procedures for the iodination of indazoles.

Reaction Scheme:

Synthesis of this compound 4-Fluoro-1H-indazole 4-Fluoro-1H-indazole This compound This compound 4-Fluoro-1H-indazole->this compound I₂, KOH, DMF

Caption: General synthesis of this compound.

Materials:

  • 4-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Sodium bisulfite (NaHSO₃) solution (10% aqueous)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-Fluoro-1H-indazole (1 equivalent) in DMF, add potassium hydroxide (3 equivalents) at room temperature.

  • After stirring for 15 minutes, add iodine (1.5 to 2 equivalents) portion-wise.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

NMR spectroscopy is an essential technique for the structural elucidation of this compound.

¹H NMR (Proton NMR):

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Expected Chemical Shifts (δ):

    • The N-H proton of the indazole ring is expected to appear as a broad singlet in the downfield region (typically >10 ppm in DMSO-d₆).

    • The aromatic protons on the benzene ring will appear in the range of 7.0-8.0 ppm. The fluorine substitution will cause characteristic splitting patterns (doublets or doublet of doublets) for the adjacent protons.

¹³C NMR (Carbon-13 NMR):

  • Solvent: DMSO-d₆ or CDCl₃.

  • Expected Chemical Shifts (δ):

    • The carbon atoms of the indazole ring will resonate in the aromatic region (approximately 100-150 ppm).

    • The carbon atom attached to the iodine (C3) will be significantly shielded.

    • The carbon atom attached to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

HPLC is a standard method for assessing the purity of this compound. A general reversed-phase HPLC method is provided below.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. For example, 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.

Ionization Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Molecular Ion: [M+H]⁺ at m/z 262.95.

  • Fragmentation Pattern: The fragmentation of the indazole ring can be complex. Common fragmentation pathways for indazoles may involve the loss of N₂ and subsequent ring rearrangements. The presence of the iodine atom will also lead to characteristic isotopic patterns.

Role in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of a variety of kinase inhibitors, which are a major class of anticancer drugs. The iodine atom at the 3-position provides a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the introduction of diverse substituents to explore the chemical space around the indazole scaffold. The fluorine atom at the 4-position can enhance binding affinity to the target protein and improve metabolic stability.[6]

Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising target for cancer therapy.[7][8] Overexpression of PLK4 is observed in various cancers. This compound is a key building block for the synthesis of potent and selective PLK4 inhibitors.[9]

PLK4_Pathway cluster_synthesis Synthesis of PLK4 Inhibitor cluster_pathway PLK4 Signaling Pathway Indazole This compound Coupling Suzuki Coupling Indazole->Coupling Inhibitor PLK4 Inhibitor Coupling->Inhibitor PLK4 PLK4 Inhibitor->PLK4 Inhibition Centriole Centriole Duplication PLK4->Centriole Proliferation Cell Proliferation Centriole->Proliferation Tumor Tumor Growth Proliferation->Tumor

Caption: Synthesis of a PLK4 inhibitor and its mechanism of action.

The synthesis of PLK4 inhibitors often involves a Suzuki coupling reaction where the iodine atom of this compound is replaced with a larger aromatic or heteroaromatic group. This modification allows the final compound to bind to the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity. This inhibition disrupts centriole duplication, leading to mitotic errors and ultimately cell death in cancer cells that are dependent on PLK4 activity.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[10] Angiogenesis is essential for tumor growth and metastasis. Several approved anticancer drugs target the VEGFR signaling pathway. This compound is also utilized in the synthesis of VEGFR inhibitors.[11][12]

VEGFR_Pathway cluster_synthesis_vegfr Synthesis of VEGFR Inhibitor cluster_pathway_vegfr VEGFR Signaling Pathway Indazole_VEGFR This compound Coupling_VEGFR Coupling Reaction Indazole_VEGFR->Coupling_VEGFR Inhibitor_VEGFR VEGFR Inhibitor Coupling_VEGFR->Inhibitor_VEGFR VEGFR VEGFR Inhibitor_VEGFR->VEGFR Inhibition VEGF VEGF VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Caption: Synthesis of a VEGFR inhibitor and its anti-angiogenic effect.

Similar to the synthesis of PLK4 inhibitors, the development of VEGFR inhibitors from this compound typically involves a cross-coupling reaction at the 3-position. The resulting compounds are designed to compete with ATP for binding to the kinase domain of VEGFR. By inhibiting VEGFR, these drugs block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its well-defined physicochemical properties and reactive handles allow for the efficient synthesis of a diverse range of compounds. Its prominent role as a key intermediate in the development of targeted kinase inhibitors for cancer therapy highlights its significance for researchers and scientists in the pharmaceutical industry. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the synthesis, analysis, and application of this important molecule in the pursuit of novel therapeutics.

References

Spectroscopic Analysis of 4-Fluoro-3-iodo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-fluoro-3-iodo-1H-indazole (CAS No. 518990-32-4). Due to the absence of publicly available experimental spectra for this specific molecule, the following data has been predicted based on established NMR principles and analysis of structurally related indazole compounds. This document is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the structural characterization of this compound.

Predicted NMR Spectroscopic Data

The chemical structure and numbering scheme for this compound are provided below to facilitate the interpretation of the predicted NMR data. The substituents—a fluorine atom at the C4 position and an iodine atom at the C3 position—exert significant electronic effects that influence the chemical shifts and coupling patterns of the core indazole structure.

Molecular structure of this compound with atom numbering.Figure 1. Molecular structure of this compound with standard numbering.

The predicted quantitative NMR data are summarized in the tables below. These values are estimated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

(Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (NH)~13.5 - 14.0br s-
H-5~7.2 - 7.4ddJ(H5-H6) ≈ 8.5, J(H5-H7) ≈ 1.0
H-6~7.4 - 7.6tJ(H6-H5) ≈ 8.5, J(H6-H7) ≈ 8.5
H-7~7.7 - 7.9dJ(H7-H6) ≈ 8.5

br s = broad singlet, dd = doublet of doublets, t = triplet, d = doublet

Table 2: Predicted ¹³C NMR Data

(Solvent: DMSO-d₆, Proton Decoupled)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3~85 - 90
C-4~155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)
C-5~115 - 120 (d, ³J(C-F) ≈ 4-6 Hz)
C-6~128 - 132
C-7~120 - 125
C-7a~140 - 145
C-3a~125 - 130 (d, ²J(C-F) ≈ 15-20 Hz)

d = doublet

Table 3: Predicted ¹⁹F NMR Data

(Solvent: DMSO-d₆, Proton Decoupled)

Fluorine AtomPredicted Chemical Shift (δ, ppm)
F-4~(-110) - (-125)

Experimental Protocols for NMR Data Acquisition

The following section outlines a standard methodology for acquiring high-quality NMR spectra for small molecules such as this compound.

Sample Preparation

A standard procedure for preparing an NMR sample involves several key steps to ensure accuracy and high resolution.[1]

  • Compound Weighing: Accurately weigh approximately 5-20 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H proton. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[1]

  • Mixing: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a modern NMR spectrometer (e.g., 400 or 500 MHz).

  • Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: A 30-45 degree pulse angle is typically used.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is crucial for accurate integration.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate.

  • ¹³C NMR Acquisition:

    • Mode: A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to capture all carbon signals.

  • ¹⁹F NMR Acquisition:

    • Sensitivity: ¹⁹F is a highly sensitive nucleus (similar to ¹H), so fewer scans are typically needed compared to ¹³C NMR.[2]

    • Mode: Both proton-coupled and decoupled spectra can be informative. Decoupling simplifies the spectrum to a singlet (in this case) and can increase sensitivity.

    • Chemical Shift Range: ¹⁹F NMR has a very wide chemical shift range, which minimizes the likelihood of signal overlap.[2]

Logical Workflow and Data Analysis

The process of NMR analysis follows a logical progression from sample preparation to final structure elucidation. This workflow is crucial for obtaining reliable and interpretable data.

NMR_Workflow NMR Analysis Workflow for Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Interpretation A Weigh Compound (5-20 mg) B Select & Add Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Dissolve & Homogenize C->D E Tune Probe & Shim Magnetic Field D->E F Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) E->F G Acquire 2D Spectra (COSY, HSQC, etc.) [Optional] F->G H Fourier Transform & Phase Correction F->H G->H I Baseline Correction & Calibration H->I J Peak Picking, Integration & Coupling Constant Measurement I->J K Assign Signals to Specific Nuclei J->K L Confirm Connectivity & Final Structure K->L

Caption: General experimental workflow for NMR spectroscopy.

This diagram illustrates the sequential process, starting from meticulous sample preparation, followed by the acquisition of one-dimensional and optional two-dimensional NMR data. The raw data is then processed through Fourier transformation, phasing, and calibration. The final stage involves the detailed analysis of the processed spectra—including chemical shifts, integrals, and coupling constants—to assign signals and confirm the molecular structure.

References

Crystal Structure of 4-Fluoro-3-iodo-1H-indazole Remains Undetermined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases and scientific literature has revealed that the crystal structure of 4-Fluoro-3-iodo-1H-indazole has not yet been experimentally determined and publicly reported.

Despite the interest in halogenated indazole derivatives for their potential applications in pharmaceutical and materials science, detailed crystallographic data for this compound, including unit cell dimensions, bond lengths, and bond angles, is not available in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD).

Indazole and its derivatives are recognized for their diverse biological activities, and the introduction of fluorine and iodine atoms can significantly influence their physicochemical properties and biological interactions.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom can be utilized for further synthetic modifications or to introduce specific interactions.

While synthetic methods for creating various substituted indazoles are documented, and the biological relevance of the indazole scaffold is well-established in the context of anti-cancer agents and other therapeutic areas, the specific three-dimensional arrangement of atoms in the solid state for this compound is a critical piece of information that is currently missing from the scientific record.

For researchers, scientists, and drug development professionals, the crystal structure would provide invaluable insights into the molecule's conformation, intermolecular interactions, and packing in the solid state. This information is fundamental for structure-based drug design, understanding polymorphism, and developing new materials.

Given the absence of the core crystallographic data, it is not possible to provide an in-depth technical guide with quantitative data tables, detailed experimental protocols for its crystal structure determination, or visualizations of its specific signaling pathways. Further experimental work, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the crystal structure of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3-iodo-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this versatile molecule.

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique structural features, including the fluorine and iodine substituents on the indazole core, make it a valuable precursor for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The strategic placement of the fluoro and iodo groups allows for diverse downstream functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of the commercially available starting material, 4-fluoro-1H-indazole. This electrophilic aromatic substitution reaction proceeds selectively at the C3 position of the indazole ring.

Synthesis Pathway

The overall synthetic transformation is depicted in the following diagram:

Synthesis_Pathway Synthesis of this compound Start 4-Fluoro-1H-indazole Product This compound Start->Product Iodination Reagents Iodine (I2) Potassium Hydroxide (KOH) Solvent N,N-Dimethylformamide (DMF) Experimental_Workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization Starting Material 4-Fluoro-1H-indazole Reaction Iodination Reaction (I2, KOH, DMF) Starting Material->Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP Purity Purity Assessment (e.g., HPLC) Product->Purity

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-iodo-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-iodo-1H-indazole, a key intermediate in pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indazoles and presents a logical workflow for solubility assessment in the context of drug development.

Introduction to this compound

This compound is a halogenated indazole derivative with significant applications in medicinal chemistry and pharmaceutical development. Its unique structure, featuring both fluorine and iodine substituents, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of targeted therapies for various diseases. The solubility of this compound in organic solvents is a critical parameter that influences its handling, reactivity in synthetic protocols, and its formulation into drug products.

Predicted Solubility Profile

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made. The indazole core provides a site for hydrogen bonding, while the fluorine and iodine atoms, along with the overall aromatic system, contribute to its lipophilicity and potential for van der Waals interactions.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor and high polarity can effectively solvate the N-H bond of the indazole.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar solvent capable of strong intermolecular interactions.
Acetonitrile (ACN)ModeratePolar nature and ability to accept hydrogen bonds suggest good solubility.
Polar Protic Methanol (MeOH)Moderate to HighCapable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indazole.
Ethanol (EtOH)ModerateSimilar to methanol, but slightly less polar, which might slightly reduce solubility.
Non-Polar Dichloromethane (DCM)Moderate to LowThe halogenated nature of the solute should allow for some solubility in this chlorinated solvent.
Ethyl Acetate (EtOAc)Moderate to LowOffers a balance of polarity and non-polar character.
TolueneLowThe non-polar nature of toluene may not effectively solvate the polar N-H group of the indazole.
Hexanes/HeptaneVery LowThe significant difference in polarity makes dissolution unlikely.

Note: For the related compound 4-Fluoro-1H-indazole, qualitative solubility has been described as slight in DMSO and Methanol.

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is scarce, the following table is provided as a template for researchers to record their experimental findings. The subsequent section details an experimental protocol for obtaining this data.

Table 2: Experimental Solubility of this compound at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)Observations
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental ValueCalculated Value
Acetonitrile (ACN)Experimental ValueCalculated Value
Methanol (MeOH)Experimental ValueCalculated Value
Ethanol (EtOH)Experimental ValueCalculated Value
Dichloromethane (DCM)Experimental ValueCalculated Value
Ethyl Acetate (EtOAc)Experimental ValueCalculated Value

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1]

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • To each vial, add a known volume of the respective organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.[1]

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze both the standard solutions and the filtered saturated solution using a validated HPLC method or another suitable analytical technique.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

4.3. Data Calculation

  • Solubility (mg/mL): The concentration obtained from the analytical measurement.

  • Molar Solubility (mol/L):

    • Molar Solubility = Solubility (g/L) / Molecular Weight ( g/mol )

    • The molecular weight of this compound (C₇H₄FIN₂) is approximately 262.02 g/mol .

Visualizing the Workflow for Solubility Assessment in Drug Development

The following diagram illustrates a typical workflow where solubility data for a compound like this compound is generated and utilized in a drug development pipeline.

Solubility_Workflow cluster_0 Solubility Determination cluster_1 Application in Drug Development start Obtain pure This compound protocol Execute Shake-Flask Method in various solvents start->protocol Excess solid analysis Quantitative Analysis (e.g., HPLC) protocol->analysis Filtered supernatant data Generate Quantitative Solubility Data (Table 2) analysis->data Concentration values synthesis Optimization of Reaction Conditions data->synthesis screening Preparation of Stock Solutions for HTS data->screening formulation Pre-formulation Studies data->formulation final Candidate Selection synthesis->final screening->final formulation->final

References

Tautomers of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their wide range of biological activities, particularly as kinase inhibitors in oncology.[1][2][3] The functionality and interaction of these molecules are profoundly influenced by their tautomeric forms. This technical guide provides a comprehensive examination of the annular tautomerism of 4-fluoro-3-iodo-1H-indazole, a key intermediate in the synthesis of advanced therapeutic agents.[4] We delve into the structural aspects of its primary tautomers, their relative thermodynamic stability, detailed experimental protocols for their characterization, and their significance in the context of drug development.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. Due to the presence of two nitrogen atoms in the five-membered ring, indazole exhibits annular tautomerism, where a proton can reside on either nitrogen atom.[5] This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][6] A third, less common 3H-indazole tautomer is generally not considered significant due to its high energy and loss of aromaticity. The equilibrium between the 1H and 2H forms is a critical factor, as it dictates the molecule's electronic properties, reactivity, and its ability to form hydrogen bonds, thereby influencing its biological activity and pharmacokinetic profile.[2]

The Tautomeric Forms of this compound

The subject of this guide, this compound, primarily exists in two tautomeric forms as depicted in the equilibrium below. The 1H-tautomer features a benzenoid structure, which is generally more aromatic and thermodynamically stable.[5] In contrast, the 2H-tautomer possesses a quinonoid-like structure, which is typically higher in energy.[6]

Figure 1: Tautomeric equilibrium of 4-fluoro-3-iodo-indazole.

Thermodynamic Stability

For the parent indazole molecule, the 1H-tautomer is unequivocally the more stable form in the gas phase, in solution, and in the solid state.[7] Computational studies have quantified this energy difference, consistently showing the 1H tautomer to be favored by several kcal/mol.[8]

  • 4-Fluoro Group: The fluorine atom at the 4-position acts as a strong electron-withdrawing group via induction. Electron-withdrawing substituents on the benzene ring can influence the tautomeric equilibrium, sometimes decreasing the energy difference between the 1H and 2H forms.[9]

  • 3-Iodo Group: The iodine atom at the 3-position has a more complex electronic effect, with both inductive and resonance contributions.

Despite these substitutions, the inherent greater aromaticity of the benzenoid 1H-form strongly suggests that it remains the predominant and more stable tautomer for this compound under standard conditions.

Data Presentation: Tautomer Stability of Unsubstituted Indazole

The following table summarizes theoretical calculations of the energy differences between the parent 1H- and 2H-indazole tautomers.

Method/Level of TheoryBasis SetPhaseΔE (1H → 2H) (kcal/mol)ΔH (1H → 2H) (kcal/mol)ΔG (1H → 2H) (kcal/mol)Reference
MP26-31G**Gas3.63.94.1[8]

Experimental Protocols for Tautomer Characterization

The determination of the predominant tautomeric form in solution and in the solid state relies on rigorous analytical techniques.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.[5] By analyzing the chemical shifts and coupling constants of protons, carbons, and fluorine, the position of the mobile proton can be determined.

Detailed Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key diagnostic signals include the N-H proton, which typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), and the aromatic protons. The chemical shifts of the protons on the benzene ring, particularly H5 and H7, are sensitive to the tautomeric form.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are distinct for 1H- and 2H-isomers and serve as reliable indicators.[10]

  • ¹⁹F NMR Acquisition: Given the 4-fluoro substitution, ¹⁹F NMR provides a sensitive probe of the electronic environment.[11] A proton-coupled ¹⁹F spectrum can reveal coupling to nearby protons (e.g., H5), which can help confirm assignments.

  • 2D NMR Experiments: For unambiguous assignment, perform two-dimensional NMR experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. Correlations from the N-H proton to C3a and C7a can definitively establish the 1H or 2H structure.

  • Low-Temperature NMR: If both tautomers are present in significant quantities and are undergoing rapid interconversion, low-temperature NMR can be used to slow the proton exchange, potentially allowing for the observation of separate signals for each tautomer.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural information in the solid state, unambiguously determining atomic positions and connectivity.[12]

Detailed Methodology:

  • Crystal Growth: High-quality single crystals are required. This is typically the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is used to irradiate the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize atomic positions, leading to the final, precise molecular structure. The position of the proton on either N1 or N2 will be clearly resolved.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_characterization Structure Confirmation Synthesis Synthesis of This compound NMR Solution-State Analysis (¹H, ¹³C, ¹⁹F, 2D NMR) Synthesis->NMR XRD Solid-State Analysis (Single Crystal X-ray Diffraction) Synthesis->XRD Structure Predominant Tautomer Identified NMR->Structure XRD->Structure Signaling GF Growth Factor (e.g., VEGF) Receptor Tyrosine Kinase Receptor (e.g., VEGFR) GF->Receptor Binds P1 Downstream Signaling Proteins Receptor->P1 Activates (P) P2 Transcription Factors P1->P2 Activates Response Cell Proliferation, Angiogenesis P2->Response Promotes Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->Receptor Inhibits ATP Binding

References

Spectroscopic Analysis of Fluorinated Indazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the indazole scaffold has become a prominent strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The unique electronic characteristics of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of fluorinated indazole isomers is paramount. This technical guide provides an in-depth overview of the spectroscopic techniques utilized for the analysis of these compounds, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible and Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated indazole isomers, providing detailed information about the molecular framework and the specific position of fluorine substituents. Key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shift range of ¹⁹F is significantly wider than that of ¹H, offering excellent signal dispersion and minimizing peak overlap, even in complex molecules.

Key Features of ¹⁹F NMR Spectra:

  • Chemical Shifts (δ): The ¹⁹F chemical shift is extremely sensitive to the electronic environment. Electron-withdrawing groups cause a downfield shift (less negative ppm values), while electron-donating groups lead to an upfield shift (more negative ppm values). The position of the fluorine atom on the indazole ring (e.g., 4-F, 5-F, 6-F, or 7-F) and on any N-substituents results in distinct chemical shift ranges.

  • Coupling Constants (J): Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides valuable connectivity information.

    • ¹⁹F-¹H Coupling (JHF): Coupling between fluorine and protons can be observed over several bonds. For instance, ortho, meta, and para couplings in fluorinated aromatic systems have characteristic ranges.

    • ¹⁹F-¹³C Coupling (JCF): One-bond and multiple-bond C-F couplings are readily observed and are useful for assigning carbon signals.

    • ¹⁹F-¹⁹F Coupling (JFF): In polyfluorinated indazoles, coupling between different fluorine nuclei can help determine their relative positions.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Indazole Derivatives

Compound/IsomerSolventChemical Shift (δ) [ppm]Coupling Constant (J) [Hz]
N-CHF₂-indazole derivative 1CDCl₃-89.16²JFF = 226.6, ²JHF = 60.6
-91.64²JFF = 226.6, ²JHF = 59.4
N-CHF₂-indazole derivative 2CDCl₃-90.80²JFF = 225.5, ²JHF = 61.3
-92.05²JFF = 225.4, ²JHF = 60.7

Note: Data extracted from a study on N-CHF₂ derivatives of a camphor-fused indazole.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra provide foundational information about the proton and carbon skeletons of the indazole isomers. The presence of fluorine substituents induces characteristic changes in these spectra.

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are significantly affected by the position of the fluorine atom due to its electronegativity and through-space effects.

  • ¹³C NMR: The carbon directly attached to a fluorine atom exhibits a large one-bond C-F coupling constant and a characteristic chemical shift. Carbons at the ortho, meta, and para positions to the fluorine substituent also show smaller, but often measurable, coupling constants.

Table 2: Representative ¹H and ¹³C NMR Data for a Fluorinated Indazole

NucleusPositionChemical Shift (δ) [ppm]Coupling Constant (J) [Hz]
¹HH-57.26-
¹³CC-4~158¹JCF ≈ 240
C-5~115²JCF ≈ 20
C-3a~122³JCF ≈ 8

Note: These are approximate values and can vary significantly based on the specific isomer and substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For fluorinated indazoles, the key vibrational modes of interest are the C-F, C=C, C-N, and N-H stretching and bending frequencies.

Key IR Absorptions:

  • C-F Stretching: The C-F stretching vibration typically appears as a strong absorption in the region of 1000-1400 cm⁻¹. The exact position depends on the nature of the carbon atom (aromatic or aliphatic) and the presence of other substituents.

  • Aromatic C=C Stretching: These vibrations are usually observed in the 1450-1650 cm⁻¹ region.

  • N-H Stretching: For N-unsubstituted indazoles, a broad absorption band is typically seen in the 3100-3500 cm⁻¹ range, which can be affected by hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for Fluorinated Indazoles

Functional GroupVibration ModeTypical Frequency Range (cm⁻¹)Intensity
C-FStretching1000 - 1400Strong
Aromatic C=CStretching1450 - 1650Medium to Strong
C-NStretching1250 - 1350Medium
N-HStretching3100 - 3500Medium, Broad

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the fluorinated indazole isomers. These techniques are particularly useful for studying the effects of fluorination on the photophysical properties of the indazole core, which is relevant for applications in materials science and as fluorescent probes.

Key Photophysical Parameters:

  • UV-Visible Absorption (λmax): The position of the maximum absorption wavelength is influenced by the electronic nature of the substituents and the extent of conjugation. Fluorine, being an electron-withdrawing group, can cause a hypsochromic (blue) or bathochromic (red) shift depending on its position and interaction with other groups.

  • Molar Absorptivity (ε): This parameter is a measure of how strongly a molecule absorbs light at a given wavelength.

  • Fluorescence Emission (λem): For fluorescent isomers, the emission wavelength is typically longer than the excitation wavelength (Stokes shift). The position and intensity of the emission are sensitive to the molecular structure and the solvent environment.

  • Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process and is a critical parameter for assessing the brightness of a fluorophore.

Table 4: Representative Photophysical Data for Fluorinated Indazole Derivatives

CompoundSolventλmax (nm)ε (M⁻¹cm⁻¹)λem (nm)ΦF
Indazole-benzothiadiazoleDichloromethane~450-5300.92
N1-methylated derivativeDichloromethane~460-5510.96
N2-methylated derivativeDichloromethane~480-5840.77

Note: Data extracted from a study on indazole-benzothiadiazole push-pull fluorophores.[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the fluorinated indazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • The choice of solvent is critical as it can influence chemical shifts. Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer the solution to a standard 5 mm NMR tube.

¹⁹F NMR Spectroscopy Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard one-pulse sequence is typically used. For quantitative analysis, ensure a sufficient relaxation delay (5 x T₁) and consider using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Referencing: Chemical shifts are typically referenced externally to CFCl₃ (0 ppm) or internally to a known fluorine-containing standard.

  • Decoupling: Both ¹H-coupled and ¹H-decoupled spectra should be acquired to observe JHF couplings.

IR Spectroscopy

Sample Preparation:

  • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film (for liquids or low-melting solids): Place a drop of the liquid between two KBr or NaCl plates and gently press them together to form a thin film.

  • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Background Scan: A background spectrum of the empty sample compartment (or the solvent and cell) must be recorded and subtracted from the sample spectrum.

  • Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

UV-Visible and Fluorescence Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the fluorinated indazole isomer of a known concentration in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane).

  • Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically an absorbance of ~1 at λmax is targeted). For fluorescence, much lower concentrations are generally used.

Data Acquisition:

  • UV-Visible Spectroscopy:

    • Use a dual-beam spectrophotometer.

    • Record the spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample and one for the solvent blank.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Determine the optimal excitation wavelength by measuring the absorption spectrum first.

    • Record the emission spectrum by scanning at wavelengths longer than the excitation wavelength.

    • To determine the quantum yield, a reference standard with a known quantum yield is typically used.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Fluorinated Indazole Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep UV_Vis_Fluor UV-Vis & Fluorescence Spectroscopy Purification->UV_Vis_Fluor Sample Prep Structure_Elucidation Structure Elucidation & Isomer Assignment NMR->Structure_Elucidation IR->Structure_Elucidation Data_Tabulation Tabulation of Quantitative Data UV_Vis_Fluor->Data_Tabulation Structure_Elucidation->Data_Tabulation Reporting Technical Report / Publication Data_Tabulation->Reporting

Caption: Workflow for the spectroscopic analysis of fluorinated indazole isomers.

Caption: Relationship between the indazole core and its fluorinated positional isomers.

References

4-Fluoro-3-iodo-1H-indazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Key Building Block in Modern Medicinal Chemistry

Introduction

4-Fluoro-3-iodo-1H-indazole is a halogenated indazole derivative that has emerged as a critical building block in the synthesis of targeted therapeutics, particularly in the realm of oncology. Its unique structural features, including the presence of both fluorine and iodine substituents, impart desirable properties for drug design, such as enhanced biological activity and metabolic stability. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

The distinct characteristics of this compound make it a versatile reagent in medicinal chemistry. The fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

PropertyValueReference
IUPAC Name This compound
CAS Number 518990-32-4[1]
Molecular Formula C₇H₄FIN₂[2]
Molecular Weight 262.03 g/mol [3]
Purity ≥ 95% (HPLC)[2]
Appearance White to beige crystalline powder[4]
Melting Point 130.0 to 134.0 °C (for 4-Fluoro-1H-indazole)[4][5]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step processes. A common and efficient method for the iodination of the indazole core at the C3 position involves the use of molecular iodine in the presence of a base.

Experimental Protocol: Iodination of 4-Fluoro-1H-indazole

This protocol describes a general method for the synthesis of 3-iodo-indazole derivatives, which can be adapted for 4-fluoro-1H-indazole.

Materials:

  • 4-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-Fluoro-1H-indazole (1 equivalent) in DMF, add potassium hydroxide (4 equivalents).[6]

  • Add molecular iodine (2 equivalents) portion-wise to the reaction mixture.[6]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]

  • Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine, resulting in the precipitation of the product.[7]

  • The solid precipitate is collected by filtration, washed with water, and dried to yield this compound.[7]

This method is cited as being efficient for the C3-iodination of non-protected indazoles.[8]

Application in Drug Discovery: A Kinase Inhibitor Intermediate

This compound is a pivotal intermediate in the synthesis of a wide array of kinase inhibitors. The iodine atom at the 3-position serves as a crucial attachment point for various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the systematic exploration of the chemical space around the indazole scaffold to optimize potency and selectivity against specific kinase targets.

Below is a generalized workflow illustrating the use of this compound in the synthesis of a generic kinase inhibitor.

G cluster_start Starting Material cluster_synthesis Synthesis of Key Intermediate cluster_coupling Core Functionalization cluster_final Final Product A 4-Fluoro-1H-indazole B This compound A->B Iodination (I₂, KOH, DMF) D Suzuki Coupling B->D C Aryl/Heteroaryl Boronic Acid C->D E Indazole-based Kinase Inhibitor D->E Pd(PPh₃)₄, NaHCO₃

Caption: Synthetic workflow for an indazole-based kinase inhibitor.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development.[9] Its unique combination of fluorine and iodine substituents provides medicinal chemists with a versatile platform for the design and synthesis of novel therapeutic agents, particularly in the development of targeted cancer therapies. The synthetic routes are well-established, allowing for its efficient incorporation into complex drug candidates. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of this compound as a key building block is expected to increase.

References

4-Fluoro-3-iodo-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-iodo-1H-indazole, a key building block in modern medicinal chemistry. This document includes its molecular characteristics, a plausible synthesis protocol, and predicted spectroscopic data. The information is intended to support research and development efforts in fields such as oncology and neuropharmacology.

Core Compound Properties

This compound is a halogenated indazole derivative. The presence of both fluorine and iodine atoms enhances its reactivity and utility as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural modifications can lead to improved metabolic stability and bioavailability in drug candidates.[1]

Physicochemical and Structural Data

The key quantitative data for this compound and its parent compound, 4-Fluoro-1H-indazole, are summarized in the table below for comparative analysis.

PropertyThis compound4-Fluoro-1H-indazole (for comparison)
Molecular Formula C₇H₄FIN₂[2]C₇H₅FN₂[3][4]
Molecular Weight 262.02 g/mol [2]136.13 g/mol [3][4]
CAS Number 518990-32-4341-23-1[3][4]
Appearance Yellowish brown solidYellow-green powder/crystals
Melting Point Data not available130-134 °C[3]
Boiling Point Data not available274.89 °C at 760 mmHg[3]
Solubility Data not availableSlightly soluble in DMSO and Methanol[3]
Storage Conditions Store at 0-8 °C[2]Sealed in dry, Room Temperature[3]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound
  • Dissolution : Dissolve 4-fluoro-1H-indazole (1.0 equivalent) in N,N-Dimethylformamide (DMF).

  • Base Addition : Add potassium hydroxide (KOH) (2.0 equivalents) to the solution and stir.

  • Iodination : Prepare a solution of iodine (I₂) (1.5 equivalents) in DMF and add it dropwise to the reaction mixture.

  • Reaction : Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine.

  • Precipitation and Filtration : A solid precipitate is expected to form. Collect the solid by filtration.

  • Drying : Dry the collected solid to yield the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data (Predicted)

Experimental Nuclear Magnetic Resonance (NMR) data for this compound is not widely published. However, the expected chemical shifts can be predicted based on the analysis of structurally related indazole derivatives.[5][6][7][8]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as DMSO-d₆ or CDCl₃.

Predicted ¹H NMR Spectrum

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.6 - 7.8t~8-9
H-67.2 - 7.4ddd~8-9, ~4-5, ~1
H-77.9 - 8.1d~8-9
NH13.0 - 13.5br s-

Predicted ¹³C NMR Spectrum

CarbonPredicted Chemical Shift (δ, ppm)
C-385 - 95
C-3a140 - 142
C-4155 - 158 (d, ¹JCF ≈ 250 Hz)
C-5125 - 128
C-6115 - 118
C-7120 - 123
C-7a122 - 125

Applications in Drug Discovery

Indazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry, with several approved drugs for the treatment of cancer incorporating this moiety.[5] These compounds often function as kinase inhibitors.[5][9] this compound serves as a crucial intermediate for synthesizing such potent and selective inhibitors.[1][2] The unique electronic properties conferred by the fluorine and iodine substituents can be exploited to fine-tune the binding affinity and pharmacokinetic properties of the final drug candidates.[1]

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a substituted indazole derivative, applicable to this compound.

Start Start: 4-Fluoro-1H-indazole Reaction Iodination Reaction (I₂, KOH, DMF) Start->Reaction Quenching Reaction Quenching (Na₂S₂O₄, K₂CO₃) Reaction->Quenching Filtration Filtration & Drying Quenching->Filtration Purification Column Chromatography Filtration->Purification Product Final Product: This compound Purification->Product QC Quality Control (NMR, MS, HPLC) Product->QC

Caption: General workflow for the synthesis and quality control of this compound.

General Kinase Inhibitor Signaling Pathway

This diagram illustrates a simplified signaling pathway that is often targeted by indazole-based kinase inhibitors in cancer therapy.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) GF->Receptor P Phosphorylation Receptor->P ATP Indazole Indazole Inhibitor (e.g., Axitinib, Pazopanib) Indazole->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibition Inhibition

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors used in oncology.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds and is instrumental in the functionalization of the indazole nucleus.[1][3] Specifically, the introduction of aryl or heteroaryl groups at the C-3 position of the indazole ring system via Suzuki coupling with 3-iodo-1H-indazole derivatives allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-fluoro-3-iodo-1H-indazole with various arylboronic acids. The resulting 4-fluoro-3-aryl-1H-indazole derivatives are of significant interest for the development of novel therapeutics, particularly kinase inhibitors.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 4-fluoro-1H-indazole. The following protocol is adapted from established procedures for the iodination of indazoles.[4]

Protocol 1: Synthesis of this compound

  • Materials:

    • 4-Fluoro-1H-indazole

    • Iodine (I₂)

    • Potassium hydroxide (KOH)

    • Dimethylformamide (DMF)

    • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

    • Water (H₂O)

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluoro-1H-indazole (1.0 equiv.) in DMF.

    • To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.

    • Collect the solid by vacuum filtration.

    • Wash the collected solid with water.

    • Dry the solid under vacuum to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids allows for the synthesis of a diverse range of 4-fluoro-3-aryl-1H-indazoles. The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency and yield.[1]

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 4-Fluoro-3-aryl-1H-indazole This compound->Product + Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General scheme of the Suzuki coupling reaction.

Table 1: Representative Conditions for Suzuki Coupling of this compound

EntryArylboronic Acid (R)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-MethoxyphenylPdCl₂(dppf) (3)-Cs₂CO₃ (2)DME851680-90
33-FluorophenylPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110875-85
42-ThienylPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF901270-80

Note: The yields presented are typical ranges observed for similar 3-iodoindazole substrates and may require optimization for this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2-3 equiv.)

    • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

    • Inert gas (Argon or Nitrogen)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

    • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

    • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-3-aryl-1H-indazole.

    • Characterize the final product using appropriate analytical techniques (e.g., NMR, HRMS).

Experimental Workflow

Experimental_Workflow A 1. Combine Reactants & Base (this compound, Arylboronic acid, Base) B 2. Add Solvent (e.g., Dioxane/H2O) A->B C 3. Degas Mixture (Ar or N2 bubbling) B->C D 4. Add Pd Catalyst (under inert atmosphere) C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Applications in Drug Development: Kinase Inhibitors

3-Aryl-1H-indazole derivatives are of significant interest in drug development, primarily for their activity as kinase inhibitors.[1] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Many 3-aryl-1H-indazole derivatives have been designed to target components of this pathway, such as Akt kinase.[1] By inhibiting these kinases, these compounds can disrupt cancer cell signaling, leading to apoptosis and the inhibition of tumor growth.[1] The ability to readily diversify the C-3 substituent through Suzuki coupling allows for the fine-tuning of the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Activation Inhibitor 4-Fluoro-3-aryl-1H-indazole (Kinase Inhibitor) Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-fluoro-3-aryl-1H-indazole derivatives.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective method for the synthesis of a diverse range of 4-fluoro-3-aryl-1H-indazoles. These compounds are valuable scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-fluoro-3-iodo-1H-indazole with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel 3-aryl-4-fluoro-1H-indazole derivatives, which are key scaffolds in the development of therapeutic agents, particularly kinase inhibitors.[1]

The indazole moiety is a privileged structure in drug discovery, and the introduction of a fluorine atom at the 4-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1] The Suzuki-Miyaura coupling offers a versatile and efficient method for creating carbon-carbon bonds and diversifying the indazole core.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (this compound) with an organoboron reagent (aryl or heteroaryl boronic acid) in the presence of a base.

Suzuki_Coupling cluster_reactants Reactants cluster_products Product This compound plus1 + This compound->plus1 Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->plus1 3-Aryl-4-fluoro-1H-indazole reaction_arrow reaction_arrow plus1->reaction_arrow  Pd Catalyst, Base, Solvent   reaction_arrow->3-Aryl-4-fluoro-1H-indazole

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

While specific data for the Suzuki coupling of this compound is not extensively available in the cited literature, the following tables summarize successful conditions for analogous 3-iodoindazoles, providing a strong basis for reaction optimization.

Table 1: Selected Palladium Catalysts and Reaction Conditions for Suzuki Coupling of 3-Iodoindazoles

CatalystLigand (if separate)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O120Moderate to Excellent[2]
PdCl₂(dppf)dppfK₂CO₃DMENot specifiedGood[3]
Pd(OAc)₂XPhos or SPhosK₃PO₄Dioxane/H₂O100Good to Excellent[4]
Ferrocene-based Pd(II)dppf or dtbpfNa₂CO₃Ionic Liquid (BMImBF₄)Not specifiedGood to Excellent[5]

Table 2: Common Bases and Solvents for Suzuki Coupling of 3-Iodoindazoles

BaseSolvent SystemNotes
Na₂CO₃, K₂CO₃Dioxane/H₂O, DMF/H₂OStandard, effective for many substrates.[6]
Cs₂CO₃, K₃PO₄Dioxane, TolueneStronger bases, often used for less reactive substrates.
Et₃N, DIPEADMF, AcetonitrileOrganic bases, can be useful in specific cases.

Experimental Protocols

The following protocols are generalized based on successful Suzuki couplings of similar 3-iodoindazole derivatives and should be optimized for the specific this compound substrate and desired coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-fluoro-1H-indazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for the Suzuki coupling of indazole derivatives.[2]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,2-dimethoxyethane (DME))

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Add the solvent to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes), with stirring.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: This compound, Boronic Acid, Base B Add Solvent A->B C Degas Mixture (Ar or N₂) B->C D Add Palladium Catalyst C->D E Heat and Stir (Conventional or Microwave) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J

References

Application Notes and Protocols for Sonogashira Coupling of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[3] The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and kinase inhibitory effects. Specifically, 3-alkynyl-substituted indazoles have emerged as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-fluoro-3-iodo-1H-indazole with various terminal alkynes. The fluorine substituent at the 4-position can significantly influence the physicochemical and pharmacological properties of the resulting compounds, making this a key building block in drug discovery programs. A critical aspect of this reaction is the protection of the N-1 position of the indazole ring, which is essential to prevent undesired side reactions and achieve high yields of the C-3 coupled product.[4]

Reaction Principle and Workflow

The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the desired 3-alkynyl-4-fluoro-1H-indazole and regenerate the active palladium catalyst.

A general workflow for the synthesis of 3-alkynyl-4-fluoro-1H-indazoles via Sonogashira coupling involves the initial protection of the indazole nitrogen, followed by the coupling reaction, and concluding with the deprotection of the nitrogen to yield the final product.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: N-Deprotection A This compound C N-Protected-4-fluoro-3-iodo-1H-indazole A->C Base (e.g., Et3N, DMAP) Solvent (e.g., CH3CN) B Protecting Group (e.g., Boc) B->C D N-Protected-4-fluoro-3-iodo-1H-indazole F N-Protected-3-alkynyl-4-fluoro-1H-indazole D->F Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI, Base (e.g., Et3N) Solvent (e.g., CH3CN) E Terminal Alkyne E->F G N-Protected-3-alkynyl-4-fluoro-1H-indazole H Final Product: 3-Alkynyl-4-fluoro-1H-indazole G->H Deprotection Reagent (e.g., TFA) Solvent (e.g., CH2Cl2)

Caption: General workflow for the synthesis of 3-alkynyl-4-fluoro-1H-indazoles.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from procedures for the N-protection of similar indazole derivatives.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the N-Boc protected this compound.

Protocol 2: Sonogashira Coupling of N-Boc-4-fluoro-3-iodo-1H-indazole with a Terminal Alkyne

This protocol is a general procedure based on established Sonogashira couplings of N-protected 3-iodoindazoles.[4]

Materials:

  • N-Boc-4-fluoro-3-iodo-1H-indazole

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (Et₃N), anhydrous and degassed (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous and degassed

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add N-Boc-4-fluoro-3-iodo-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous and degassed acetonitrile (or DMF) and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the alkyne's reactivity.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected 3-alkynyl-4-fluoro-1H-indazole.

Protocol 3: N-Boc Deprotection

Materials:

  • N-Boc protected 3-alkynyl-4-fluoro-1H-indazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-Boc protected 3-alkynyl-4-fluoro-1H-indazole (1.0 eq) in anhydrous dichloromethane.

  • Add trifluoroacetic acid (5.0 - 10.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the final product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes representative data for the Sonogashira coupling of N-protected 3-iodoindazoles with various terminal alkynes, providing an indication of expected yields for the coupling of N-Boc-4-fluoro-3-iodo-1H-indazole.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT12~95%
21-OctynePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT12~90%
3Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT12~85%
4N,N-DimethylpropargylaminePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT12>95%
5Ethyl propiolatePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT12~70%

Note: Yields are based on published data for similar 3-iodoindazole substrates and may vary for this compound.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 3-alkynyl-1H-indazoles have shown significant promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and BCR-ABL pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Certain 3-ethynyl-1H-indazole derivatives have been identified as potent inhibitors of PI3K, PDK1, and mTOR kinases within this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT p(Thr308) TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT p(Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Indazole 3-Alkynyl-4-fluoro -1H-indazole (Inhibitor) Indazole->PI3K Indazole->PDK1 Indazole->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by 3-alkynyl-indazoles.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). 3-Aminoindazole derivatives bearing an alkynyl linkage have been developed as potent pan-BCR-ABL inhibitors, including against the T315I mutant which confers resistance to many existing therapies.

G cluster_0 Cytoplasm cluster_1 Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation STAT5->Transcription Indazole 3-Alkynyl-4-fluoro -1H-indazole (Inhibitor) Indazole->BCR_ABL Transcription->Proliferation Cell Proliferation & Survival

Caption: Simplified BCR-ABL signaling pathway and its inhibition.

Conclusion

The Sonogashira coupling of this compound provides a versatile and efficient route to a diverse range of 3-alkynyl-4-fluoro-1H-indazoles. These compounds are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors targeting critical cancer-related signaling pathways. The protocols and data presented herein offer a comprehensive guide for researchers in the successful application of this important synthetic transformation. Careful optimization of reaction conditions, particularly the choice of catalyst, base, and solvent, will be key to achieving high yields and purity for specific substrates.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-fluoro-3-iodo-1H-indazole, a valuable building block in medicinal chemistry. These guidelines are intended to assist researchers in the successful synthesis of novel 3-alkynyl-4-fluoro-1H-indazole derivatives.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The functionalization of this compound via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the generation of novel compounds with potential biological activities.

A critical consideration for the successful Sonogashira coupling of 3-iodoindazoles is the protection of the N-1 position of the indazole ring. Literature suggests that in the absence of an N-protecting group, the coupling reaction at the C-3 position may not proceed efficiently or at all.[1] Therefore, the protocols provided herein include a preliminary N-protection step.

Ligand Selection and Reaction Optimization

The choice of ligand is crucial for the efficiency and outcome of the Sonogashira coupling. While a variety of phosphine-based ligands are commonly employed, the optimal ligand may vary depending on the specific alkyne and reaction conditions.

Commonly used ligands for Sonogashira couplings include:

  • Triphenylphosphine (PPh₃): A widely used and cost-effective ligand.

  • Bidentate Phosphine Ligands: Such as dppf (1,1'-bis(diphenylphosphino)ferrocene), which can enhance catalyst stability and reactivity.

  • Bulky Electron-Rich Phosphine Ligands: Buchwald-type ligands can be effective, particularly in copper-free Sonogashira reactions.[2]

The reaction conditions, including the choice of palladium source, copper co-catalyst (if applicable), base, solvent, and temperature, should be optimized for each specific substrate combination to achieve the best results. Electron-rich aryl iodides generally show higher yields in Sonogashira couplings.[3]

Quantitative Data Summary

While specific data for the Sonogashira coupling of this compound is not extensively available in the public domain, the following table provides a general overview of typical conditions and expected yields based on reactions with structurally similar 3-iodoindazoles and other aryl iodides. It is important to note that these are representative conditions and may require optimization.

Entry Palladium Catalyst Ligand Copper Source Base Solvent Temperature (°C) Typical Yield (%)
1PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHF or DMFRoom Temp. to 6570-95
2Pd(PPh₃)₄PPh₃CuIEt₃N/DIPAToluene50-8065-90
3Pd₂(dba)₃XPhosNone (Copper-Free)Cs₂CO₃Dioxane80-10060-85
4Pd(dppf)Cl₂dppfCuIK₂CO₃Acetonitrile60-8075-98

Note: Yields are highly dependent on the specific alkyne used and the efficiency of the N-protection step.

Experimental Protocols

This section provides a detailed, two-step experimental protocol for the N-protection of this compound followed by its Sonogashira coupling with a terminal alkyne.

Step 1: N-Protection of this compound (e.g., with a Boc group)

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon source

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or THF.

  • Add DMAP (0.1 eq) to the solution.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-fluoro-3-iodo-1H-indazole.

Step 2: Sonogashira Coupling of N-Boc-4-fluoro-3-iodo-1H-indazole

Materials:

  • N-Boc-4-fluoro-3-iodo-1H-indazole (from Step 1)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 eq)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)

  • Nitrogen or Argon source

  • Standard laboratory glassware

Procedure:

  • To a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-4-fluoro-3-iodo-1H-indazole (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final 3-alkynyl-4-fluoro-1H-indazole.

Visualizations

Experimental Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection (Optional) A This compound B Add Boc₂O, DMAP in Anhydrous Solvent A->B C Reaction at Room Temperature B->C D Workup and Purification C->D E N-Boc-4-fluoro-3-iodo-1H-indazole D->E F N-Boc-4-fluoro-3-iodo-1H-indazole E->F G Add Pd Catalyst, CuI, Base, Alkyne in Anhydrous Solvent F->G H Reaction at RT to 80°C G->H I Workup and Purification H->I J N-Boc-3-alkynyl-4-fluoro-1H-indazole I->J K N-Boc-3-alkynyl-4-fluoro-1H-indazole J->K L Acidic Conditions (e.g., TFA/DCM) K->L M Workup L->M N 3-Alkynyl-4-fluoro-1H-indazole M->N

Caption: General workflow for the synthesis of 3-alkynyl-4-fluoro-1H-indazoles.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add R¹-X pd_complex R¹-Pd(II)L₂-X pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 R¹-C≡CR² cu_x CuX cu_alkyne π-Alkyne Complex cu_x->cu_alkyne H-C≡CR² cu_acetylide Cu-C≡CR² cu_alkyne->cu_acetylide Base, -HB⁺X⁻ cu_acetylide->transmetal CuX

Caption: The dual catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-fluoro-3-iodo-1H-indazole. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-substituted 4-fluoro-3-amino-1H-indazole scaffolds, which are valuable building blocks in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Introduction

The indazole core is a privileged scaffold in pharmaceutical chemistry, with numerous derivatives exhibiting a wide range of biological activities. The ability to introduce diverse amine functionalities at the C-3 position of the 4-fluoro-1H-indazole ring through Buchwald-Hartwig amination allows for extensive exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This reaction offers significant advantages over traditional C-N bond-forming methods, including broader substrate scope, greater functional group tolerance, and typically high reaction yields.

A crucial aspect for successful and regioselective amination is the protection of the N1 position of the indazole ring, commonly with a Boc or SEM group, to prevent side reactions. The higher reactivity of the carbon-iodine bond compared to a carbon-bromine bond makes this compound a highly reactive substrate for this transformation.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (this compound) and an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve three primary steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl iodide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.

Data Presentation

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables provide representative data for the amination of the closely related 6-bromo-1H-indazole.[1] These conditions serve as an excellent starting point for the optimization of the reaction with this compound, keeping in mind the higher reactivity of the iodo-substituted analogue.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]

AmineProductYield (%)
AnilineN-phenyl-1H-indazol-6-amine85
4-MethoxyanilineN-(4-methoxyphenyl)-1H-indazol-6-amine92
3-AminopyridineN-(pyridin-3-yl)-1H-indazol-6-amine78
BenzylamineN-benzyl-1H-indazol-6-amine88
CyclohexylamineN-cyclohexyl-1H-indazol-6-amine75
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]

AmineProductYield (%)
Morpholine6-(morpholino)-1H-indazole95
Piperidine6-(piperidin-1-yl)-1H-indazole91
N-MethylanilineN-methyl-N-phenyl-1H-indazol-6-amine82
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization for specific amines and to account for the higher reactivity of this compound compared to 6-bromo-1H-indazole. It is highly recommended to first protect the N1 position of the indazole.

N1-Protection of this compound (Example with Boc Anhydride)
  • To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-4-fluoro-3-iodo-1H-indazole.

General Protocol for Buchwald-Hartwig Amination with Primary Amines

Materials:

  • N-protected this compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos precatalyst (e.g., (tBu)3P-G3-Pd) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the N-protected this compound, the primary amine, and the BrettPhos precatalyst.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous THF via syringe.

  • Add LiHMDS (as a 1M solution in THF) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture (a starting temperature of 65 °C is recommended, but may be lowered due to the iodo-substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination with Secondary Amines

Materials:

  • N-protected this compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • RuPhos precatalyst (e.g., RuPhos-G3-Pd) (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the N-protected this compound, the base (NaOtBu or Cs2CO3), and the RuPhos precatalyst.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous solvent (toluene or dioxane) via syringe, followed by the secondary amine.

  • Seal the tube and heat the reaction mixture (a starting temperature of 80-100 °C is recommended).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L_nPd(II)(Ar)(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex L_nPd(II)(Ar)(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product 3-Amino-4-fluoro-1H-indazole (Ar-NR¹R²) reductive_elimination->product substrate This compound (Ar-I) substrate->oxidative_addition amine Amine (HNR¹R²) + Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start: Assemble Reactants assemble Combine N-protected indazole, amine, precatalyst, and base in a Schlenk tube start->assemble inert Evacuate and backfill with inert gas (3x) assemble->inert add_solvent Add anhydrous solvent inert->add_solvent reaction Heat reaction mixture add_solvent->reaction monitor Monitor progress by TLC/LC-MS reaction->monitor workup Quench reaction and perform aqueous workup monitor->workup Upon completion purify Purify by silica gel chromatography workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Base Effects on Buchwald-Hartwig Amination of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the crucial role of the base in the Buchwald-Hartwig amination of 4-fluoro-3-iodo-1H-indazole. This reaction is a pivotal method for the synthesis of 3-amino-4-fluoro-1H-indazole derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. The base plays a multifaceted role in the catalytic cycle, including the deprotonation of the amine nucleophile and facilitating the reductive elimination step. For the amination of this compound, selecting the appropriate base is essential to ensure high yields and minimize side reactions.

The Role of the Base in the Catalytic Cycle

The base in a Buchwald-Hartwig amination participates in key steps of the catalytic cycle. A primary function is the deprotonation of the amine to form the more nucleophilic amide, or to deprotonate the palladium-amine complex to generate the key palladium-amido intermediate. The nature of the base, whether strong or weak, inorganic or organic, can affect the rate of these steps and the overall catalytic turnover.

Data Presentation: Influence of Base on Reaction Yield

BaseBase TypepKa (Conjugate Acid)Expected Yield (%)Notes
Sodium tert-butoxide (NaOtBu)Strong, Non-nucleophilic~1985-95Often provides high reaction rates and yields. However, its strong basicity can be incompatible with sensitive functional groups on the amine or indazole.
Cesium carbonate (Cs₂CO₃)Weak, Inorganic~10.380-90A milder base that is often effective for a broad range of substrates, including those with base-sensitive functional groups. Its high solubility in some organic solvents can be advantageous.
Potassium phosphate (K₃PO₄)Weak, Inorganic~12.375-85Another effective mild base, particularly useful when stronger bases lead to side reactions or decomposition.
Lithium bis(trimethylsilyl)amide (LiHMDS)Strong, Non-nucleophilic~2680-90A very strong base that can be effective for less nucleophilic amines or when other bases fail. Requires strictly anhydrous conditions.
Potassium carbonate (K₂CO₃)Weak, Inorganic~10.360-75A weaker inorganic base that may require higher temperatures or longer reaction times. It is a good choice for highly sensitive substrates where stronger bases are problematic.[1]

Experimental Protocols

The following are detailed protocols for performing the Buchwald-Hartwig amination of this compound, with variations for strong and weak bases.

Protocol 1: General Procedure using a Strong Base (e.g., NaOtBu)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the palladium pre-catalyst, and the phosphine ligand.

  • Cap the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the sodium tert-butoxide.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using a Weak Base (e.g., Cs₂CO₃)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the palladium pre-catalyst, the phosphine ligand, and cesium carbonate.

  • Cap the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Palladium-Amine Complex OxAdd->AmineComplex HNR'R'' AmidoComplex Palladium-Amido Complex AmineComplex->AmidoComplex Base (-BH^+X^-) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Pd-catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert add_solvents Add Anhydrous, Degassed Solvent and Amine inert->add_solvents reaction Heat and Stir (80-120 °C) add_solvents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The functionalization of the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. The 4-Fluoro-3-iodo-1H-indazole building block is particularly valuable; the iodine at the C-3 position allows for versatile carbon-carbon bond formation through cross-coupling reactions, while the fluorine at the C-4 position can enhance binding affinity and improve metabolic stability.[1]

These application notes provide a detailed protocol for the synthesis of a representative kinase inhibitor targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway. The protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for constructing the biaryl linkage common in many kinase inhibitors.[2][3]

Target Pathway: The RAS/RAF/MEK/ERK Signaling Cascade

The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that translates extracellular signals from receptor tyrosine kinases (RTKs) into cellular responses such as proliferation, differentiation, and survival.[4][5] Mutations that lead to constitutive activation of this pathway are common in cancer.[5] The BRAF V600E mutation, for instance, is found in approximately 40-50% of melanomas and drives uncontrolled cell proliferation.[6][7] Inhibitors targeting mutated BRAF have shown significant clinical efficacy.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor BRAF Inhibitor (e.g., Vemurafenib Analog) Inhibitor->BRAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Synthesis_Workflow Start This compound (Starting Material) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling Intermediate 3-Aryl-4-fluoro-1H-indazole (Core Scaffold) Coupling->Intermediate Modification Further Functionalization (Optional) Intermediate->Modification Final Kinase Inhibitor (Final Product) Intermediate->Final Directly if no further steps Modification->Final Purification Purification & Characterization Final->Purification

References

The Versatility of 4-Fluoro-3-iodo-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodo-1H-indazole is a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a privileged indazole scaffold and strategic halogen substitutions, make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a convenient handle for various cross-coupling reactions, enabling facile introduction of molecular complexity. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent kinase inhibitors for therapeutic applications, particularly in oncology.

Applications in Drug Discovery

The indazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] The incorporation of this compound into drug design campaigns allows for the exploration of chemical space around this key scaffold, leading to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. This building block has proven particularly useful in the development of inhibitors for several important cancer targets, including Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFRs).

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Its overexpression is implicated in the development and progression of various cancers, making it a compelling target for anticancer therapy.[2][3] Indazole-based compounds have emerged as potent PLK4 inhibitors. For instance, CFI-400945 is a highly potent and selective PLK4 inhibitor with an indazole core that has undergone clinical investigation.[4][5] The synthesis of such inhibitors can be envisioned to start from this compound, utilizing its reactive iodine for the introduction of key pharmacophoric features.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration.[6] Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in a variety of cancers.[7] The development of small molecule inhibitors of FGFRs is a clinically validated strategy for cancer treatment. Several potent FGFR inhibitors are based on the indazole scaffold, where the this compound can serve as a key starting material for the synthesis of compounds that target the ATP-binding site of these kinases.[7][8][9]

Quantitative Data: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative indazole-based inhibitors against their respective kinase targets. This data highlights the potential for developing highly potent compounds using the indazole scaffold.

InhibitorTarget KinaseIC50 (nM)Assay Type/ContextReference(s)
CFI-400945PLK42.8Cell-free assay[4][10]
AxitinibPLK46.5Cell-free assay[5]
Compound 7rFGFR12.9Enzyme inhibitory assay[9]
Compound 13aFGFR130.2Enzyme inhibitory assay[7]
Compound 7FGFR25.2Biochemical assay[11]
Compound 7FGFR35.6Biochemical assay[11]
Compound 19FGFR21.8Enzymatic assay[11]
Compound 19FGFR32.0Enzymatic assay[11]
InhibitorCellular Activity (IC50, nM)Cell LineReference(s)
CFI-40094514 - 165Breast cancer panel[12]
Compound 7r40.5(Not specified)[9]
Compound 1916Ba/F3 (FGFR3)[11]
Compound 1924KATOIII (FGFR2)[11]

Experimental Protocols

The following are representative, detailed protocols for key chemical transformations involving this compound. These protocols are based on established synthetic methodologies for indazole derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

Objective: To synthesize 3-aryl-4-fluoro-1H-indazoles, a common core structure in many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents) or other suitable phosphine ligand

  • Cesium fluoride (CsF) or other suitable base (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and cesium fluoride (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-fluoro-1H-indazole.

Protocol 2: Sonogashira Coupling for C-3 Alkynylation

Objective: To introduce an alkynyl substituent at the C-3 position, a key step in the synthesis of certain kinase inhibitors.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et3N) or diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (DMF or THF) followed by the amine base (3.0 equivalents).

  • Add the terminal alkyne (1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-1 Alkylation of the Indazole Core

Objective: To introduce an alkyl group at the N-1 position of the indazole ring, a common modification in drug candidates.

Materials:

  • 4-Fluoro-3-substituted-1H-indazole (from Protocol 1 or 2)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 4-fluoro-3-substituted-1H-indazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by indazole-based inhibitors and a general experimental workflow for their synthesis and evaluation.

PLK4_Signaling_Pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup Wnt Wnt/β-catenin Pathway PLK4->Wnt Activates Aneuploidy Aneuploidy CentrioleDup->Aneuploidy Dysregulation GenomicInstability Genomic Instability Aneuploidy->GenomicInstability Tumorigenesis Tumorigenesis GenomicInstability->Tumorigenesis EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT Metastasis Metastasis EMT->Metastasis IndazoleInhibitor Indazole-Based PLK4 Inhibitor (e.g., CFI-400945) IndazoleInhibitor->PLK4 Inhibits

Caption: PLK4 signaling pathway in cancer and its inhibition.

Experimental_Workflow Start This compound Coupling Suzuki or Sonogashira Cross-Coupling Start->Coupling Alkylation N-Alkylation Coupling->Alkylation Purification Purification & Characterization Alkylation->Purification Inhibitor Final Indazole-Based Inhibitor Purification->Inhibitor InVitro In Vitro Kinase Assay (IC50 Determination) Inhibitor->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) Inhibitor->CellBased Lead Lead Compound Optimization InVitro->Lead CellBased->Lead

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound stands out as a critical building block for the synthesis of novel kinase inhibitors in drug discovery. Its strategic placement of fluorine and iodine atoms provides a powerful platform for generating diverse and potent bioactive molecules. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this versatile scaffold in their quest for new and effective therapeutics. The continued exploration of derivatives from this starting material holds significant promise for the development of next-generation targeted therapies.

References

Application Notes and Protocols for N-Alkylation of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. The regioselectivity of this reaction—alkylation at the N-1 versus the N-2 position—is a critical consideration that significantly impacts the biological properties of the final compound. This document provides detailed protocols and application notes for the N-alkylation of 4-fluoro-3-iodo-1H-indazole, a versatile building block in drug discovery.

The regiochemical outcome of the N-alkylation of indazoles is influenced by a combination of factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring. For this compound, the electron-withdrawing nature of the fluorine and iodine atoms will modulate the nucleophilicity of the N-1 and N-2 positions.

Factors Influencing Regioselectivity:

  • N-1 Alkylation: Generally favored under thermodynamic control. Strong, non-coordinating bases such as sodium hydride (NaH) in aprotic, non-polar solvents like tetrahydrofuran (THF) typically yield the N-1 alkylated product as the major isomer.[1][2][3][4][5] The 1H-indazole tautomer is generally more stable, and conditions that allow for equilibration tend to favor the N-1 product.[3][4][5]

  • N-2 Alkylation: Often favored under kinetic control or with specific directing effects. Conditions such as the Mitsunobu reaction can favor the formation of the N-2 isomer.[6][3][7] Furthermore, the use of specific catalytic systems, for instance, with trifluoromethanesulfonic acid (TfOH), has been shown to be highly selective for the N-2 position.[8][9] Steric hindrance at the C-7 position of the indazole can also direct alkylation to the N-2 position.[6][2]

  • Mixed Regioselectivity: The use of weaker bases, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in a mixture of N-1 and N-2 alkylated isomers.[10][7][11][12]

Data Presentation: Comparison of General N-Alkylation Protocols

The following tables summarize common conditions for the N-alkylation of indazoles. Note that yields and regioselectivity are substrate-dependent and may require optimization for this compound.

Table 1: Conditions for N-1 Selective Alkylation

BaseSolventAlkylating AgentTemperatureTypical N1:N2 RatioReference(s)
NaHTHFAlkyl halide0 °C to rt>95:5[1][6][2]
NaHDioxaneAlkyl halidert to 50 °CHigh N-1 selectivity[1]
Cs₂CO₃DMFAlkyl halidertVariable, can favor N-1[11]

Table 2: Conditions for N-2 Selective Alkylation

ReagentsSolventAlkylating AgentTemperatureTypical N1:N2 RatioReference(s)
PPh₃, DIAD/DEADTHFAlcohol0 °C to rtCan favor N-2[6][7]
TfOH (catalytic)DCMAlkyl 2,2,2-trichloroacetimidate0 °C to rtHighly N-2 selective[8][9]
Cu(OTf)₂ (catalytic)DCEAlkyl 2,2,2-trichloroacetimidatert to 60 °CHighly N-2 selective[9]

Table 3: Conditions often leading to N-1/N-2 Mixtures

BaseSolventAlkylating AgentTemperatureTypical N1:N2 RatioReference(s)
K₂CO₃DMFAlkyl halidert to 120 °CMixture[11][12]
K₂CO₃AcetonitrileAlkyl halidert to refluxMixture[13]
Cs₂CO₃AcetonitrileAlkyl halidertMixture[11]

Experimental Protocols

Note: These are general protocols and may require optimization for the specific substrate, this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: N-1 Selective Alkylation using Sodium Hydride

This protocol is designed to favor the thermodynamically more stable N-1 alkylated indazole.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-1 alkylated product.

Protocol 2: N-2 Selective Alkylation via Mitsunobu Reaction

This protocol provides a method that often favors the kinetically controlled N-2 alkylation product.

Materials:

  • This compound

  • Alcohol (corresponding to the desired alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from the N-1 isomer and byproducts.

Protocol 3: N-Alkylation leading to a Mixture of Isomers using Potassium Carbonate

This protocol often provides a mixture of N-1 and N-2 isomers, which will require careful separation.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).

  • Add anhydrous DMF to form a suspension.

  • Add the alkylating agent (1.2 equiv) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N-1 and N-2 alkylated isomers.

Visualizations

N_Alkylation_General_Scheme indazole This compound deprotonated Indazolide Anion indazole->deprotonated + Base n1_product N-1 Alkylated Product deprotonated->n1_product + R-X n2_product N-2 Alkylated Product deprotonated->n2_product + R-X alkyl_halide Alkylating Agent (R-X) base Base solvent Solvent

Caption: General reaction scheme for the N-alkylation of this compound.

Protocol_Selection_Workflow start Start: N-Alkylation of This compound desired_product Desired Regioisomer? start->desired_product n1_protocol Protocol 1: NaH in THF desired_product->n1_protocol N-1 n2_protocol Protocol 2: Mitsunobu Reaction desired_product->n2_protocol N-2 mixture_protocol Protocol 3: K2CO3 in DMF desired_product->mixture_protocol Mixture is acceptable or N-2 is desired end Pure Isomer(s) n1_protocol->end n2_protocol->end separation Isomer Separation (Chromatography) mixture_protocol->separation separation->end

Caption: Workflow for selecting an appropriate N-alkylation protocol.

References

Application Notes and Protocols for C-H Functionalization of Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-H functionalization of heterocyclic compounds is a powerful strategy in modern organic synthesis and drug discovery, enabling the direct introduction of molecular complexity from simple precursors. The indazole scaffold is a privileged motif in medicinal chemistry, and methods for its late-stage functionalization are of high interest. This document provides an overview of C-H functionalization strategies applicable to substituted indazole derivatives, with a focus on methodologies relevant to the 4-fluoro-3-iodo-1H-indazole scaffold.

It is important to note that a direct, experimentally validated protocol for the C-H functionalization of this compound is not currently available in the reviewed scientific literature. The presence of both a fluorine atom at the C4 position and an iodine atom at the C3 position presents a unique chemical challenge. The iodine at C3 is a versatile handle for traditional cross-coupling reactions, which may compete with C-H activation pathways. The fluorine at C4, being an electron-withdrawing group, will influence the electronic properties of the indazole ring and thus the regioselectivity of any potential C-H functionalization at the C5, C6, or C7 positions.

The following sections detail generalized protocols and key findings from studies on structurally related indazole derivatives, which can serve as a starting point for the investigation of the C-H functionalization of this compound.

General Methodologies for C-H Functionalization of Indazoles

Transition-metal catalysis, particularly with palladium and rhodium, has been the primary approach for the C-H functionalization of indazoles.[1][2][3] These reactions can be broadly categorized into arylation, alkenylation, and alkylation.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is widely employed for the direct arylation of indazoles. The regioselectivity is often directed by the N1-substituent or by the inherent electronic properties of the indazole core. For N-unsubstituted indazoles, functionalization often occurs at the C3 position. However, with a substituent already at C3 (like the iodo group in the target molecule), other positions on the benzene ring become potential sites for functionalization.

General Protocol for Palladium-Catalyzed C-H Arylation of N-H Indazoles:

A typical procedure involves the coupling of an N-H indazole with an aryl halide in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent.[4]

Table 1: Representative Conditions for Pd-Catalyzed C-H Arylation of Indazoles

ComponentExample Reagents/ConditionsRole
Catalyst Pd(OAc)₂, PdCl₂Palladium source
Ligand PPh₃, 1,10-PhenanthrolineStabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, KOAcActivates the C-H bond and neutralizes HX
Solvent DMA, DMF, TolueneReaction medium
Arylating Agent Aryl iodides, Aryl bromidesSource of the aryl group
Temperature 100-150 °CTo drive the reaction
Rhodium-Catalyzed C-H Alkenylation and Alkylation

Rhodium catalysts, particularly [Cp*RhCl₂]₂, are effective for C-H alkenylation and alkylation of various heterocycles, including indazoles.[5][6] These reactions often proceed via a C-H activation/insertion mechanism. The regioselectivity can be influenced by directing groups or the electronic and steric environment of the substrate.

General Protocol for Rhodium-Catalyzed C-H Alkenylation of Indazoles:

This protocol typically involves the reaction of an indazole with an alkene in the presence of a rhodium catalyst and an oxidant.

Table 2: Representative Conditions for Rh-Catalyzed C-H Alkenylation of Indazoles

ComponentExample Reagents/ConditionsRole
Catalyst [Cp*RhCl₂]₂Rhodium source
Oxidant Cu(OAc)₂, AgOAcRegenerates the active Rh(III) catalyst
Additive Acetic Acid, Pivolic AcidCan act as a proton shuttle or ligand
Solvent DCE, t-AmylOHReaction medium
Alkenylating Agent Acrylates, StyrenesSource of the alkenyl group
Temperature 80-120 °CTo facilitate the reaction

Potential C-H Functionalization Sites on this compound

For the this compound scaffold, the potential sites for C-H functionalization are the C5, C6, and C7 positions on the benzene ring. The directing effect of the pyrazole nitrogen and the electronic influence of the fluorine substituent will likely determine the regiochemical outcome.

A diagram illustrating the potential C-H functionalization sites on the this compound scaffold.

  • C7-H: Activation at this position is often facilitated by directing groups on the N1 position. In the absence of a directing group, its reactivity will depend on the catalyst system.

  • C5-H and C6-H: The electron-withdrawing nature of the C4-fluoro substituent will decrease the electron density at C5, potentially making it less favorable for electrophilic C-H activation, while the effect on C6 would be less pronounced.

Experimental Workflow for C-H Functionalization of a Substituted Indazole

The following diagram outlines a general workflow for a transition-metal-catalyzed C-H functionalization reaction.

G General Workflow for C-H Functionalization cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Indazole Derivative, Coupling Partner, and Base in a Reaction Vessel B Add Solvent A->B C Degas the Reaction Mixture B->C D Add Catalyst and Ligand under Inert Atmosphere C->D E Heat the Reaction Mixture at the Desired Temperature D->E F Monitor Reaction Progress by TLC or LC-MS E->F G Cool the Reaction Mixture F->G H Quench the Reaction G->H I Extract with an Organic Solvent H->I J Dry and Concentrate the Organic Layer I->J K Purify the Crude Product (e.g., Column Chromatography) J->K L Characterize the Product (NMR, MS, etc.) K->L

A generalized experimental workflow for a typical transition-metal-catalyzed C-H functionalization reaction.

Conclusion and Future Outlook

While direct C-H functionalization of the this compound core remains an underexplored area, the extensive research on related indazole derivatives provides a solid foundation for future investigations. Researchers and drug development professionals interested in functionalizing this specific scaffold are encouraged to screen various palladium and rhodium catalyst systems, ligands, and reaction conditions. Careful analysis of the regiochemical outcomes will be crucial to developing a selective and efficient methodology. The development of such a protocol would provide a valuable tool for the late-stage functionalization of this medicinally relevant heterocyclic system.

References

Application Notes and Protocols for Regioselective Functionalization of the Indazole Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to selectively functionalize the indazole core at its various positions (N1, N2, C3, C4, C5, C6, and C7) is crucial for the synthesis of diverse compound libraries and the optimization of lead candidates. This document provides detailed application notes and experimental protocols for the regioselective functionalization of the indazole ring system, supported by quantitative data and visual workflows to guide synthetic strategies.

N-Functionalization: Selective N1- and N2-Alkylation

The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring presents a significant challenge in achieving regioselective N-alkylation. The outcome of these reactions is highly dependent on the interplay of steric and electronic factors of the indazole substrate, the nature of the alkylating agent, and the choice of base and solvent. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a factor that can be exploited to achieve N1-selectivity under conditions that allow for equilibration.[1][2]

N_Alkylation_Factors cluster_factors Controlling Factors Indazole Indazole Substrate Conditions Reaction Conditions (Base, Solvent, Temp.) Indazole->Conditions N1_Product N1-Alkylated Indazole (Thermodynamic Product) Conditions->N1_Product Thermodynamic Control N2_Product N2-Alkylated Indazole (Kinetic Product) Conditions->N2_Product Kinetic Control Steric_Hindrance Steric Hindrance (e.g., C7-substituent) Steric_Hindrance->N2_Product Favors Electronic_Effects Electronic Effects (EWG/EDG) Electronic_Effects->N1_Product Electronic_Effects->N2_Product Base_Solvent Base/Solvent System (e.g., NaH/THF vs K2CO3/DMF) Base_Solvent->N1_Product Base_Solvent->N2_Product

Quantitative Data for N-Alkylation of Indazoles
Indazole SubstrateAlkylating AgentBase/Solvent/ConditionsN1:N2 RatioYield (%)Reference
1H-Indazolen-Pentyl bromideNaH / THF, 0 °C to rt>99:189[2][3]
3-COMe-Indazolen-Pentyl bromideNaH / THF>99:1-[2]
7-NO2-Indazolen-Pentyl bromideNaH / THF4:96-[2]
1H-IndazoleIsopropyl 2,2,2-trichloroacetimidateTfOH (cat.) / DCE0:10096[4]
1H-Indazolen-PentanolDIAD, PPh3 / THF1:2.578 (total)[2]
5-Bromo-1H-indazole-3-carboxylateMethyl iodideK2CO3 / DMF, rt44:40 (yields)84 (total)[5][6]
1H-IndazoleEthyl bromoacetateCs2CO3 / DMF>20:185[7]
Experimental Protocols for N-Alkylation

This protocol is designed to favor the thermodynamically more stable N1-alkylated product. The use of a strong, non-coordinating base in a non-polar aprotic solvent is key to its success.

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

This method provides excellent regioselectivity for the N2 position under acidic conditions, avoiding the formation of N1-isomers.

Materials:

  • 1H-Indazole (1.0 eq)

  • Alkyl 2,2,2-trichloroacetimidate (1.2 eq)

  • Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq)

  • Anhydrous dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the 1H-indazole in anhydrous DCE, add the alkyl 2,2,2-trichloroacetimidate.

  • Cool the mixture to 0 °C.

  • Add trifluoromethanesulfonic acid dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

C-Functionalization: Targeting the Indazole Ring

Direct functionalization of the carbon atoms of the indazole core is a powerful strategy for introducing molecular diversity. The reactivity of the C-H bonds varies across the ring, with the C3 position being the most synthetically accessible for electrophilic substitution and metal-catalyzed reactions. Functionalization at other positions, such as C5 and C7, often requires directing group strategies or specific catalytic systems.

C_Functionalization_Workflow cluster_C3 C3-Functionalization cluster_C7 C7-Functionalization cluster_C5 C5-Functionalization Indazole_Core Indazole Core C3_Halogenation Halogenation (NBS, I2) Indazole_Core->C3_Halogenation C3_Formylation Formylation (Selectfluor, DMSO) Indazole_Core->C3_Formylation C7_DG Directing Group Installation (e.g., N-amide) Indazole_Core->C7_DG C5_CH_Activation Cu-catalyzed C-H Alkylation Indazole_Core->C5_CH_Activation C3_Coupling Cross-Coupling (e.g., Suzuki, Negishi) C3_Halogenation->C3_Coupling Precursor C7_CH_Activation Rh-catalyzed C-H Activation/Olefination C7_DG->C7_CH_Activation C7_DG_Removal Directing Group Removal C7_CH_Activation->C7_DG_Removal

C3-Functionalization

The C3 position of the indazole ring is susceptible to various transformations, including halogenation, formylation, and metal-catalyzed cross-coupling reactions.[8]

Reaction TypeIndazole SubstrateReagents/ConditionsYield (%)Reference
Bromination2-Aryl-indazoleNBS / MeCN82-95[8]
Iodination1H-IndazoleI2, KOH / DMFGood[8]
Formylation2-Aryl-2H-indazoleSelectfluor, DMSO, MW, 125 °C40-80[9]
Trifluoromethylation2-Phenyl-2H-indazoleNaSO2CF3, PIDA, DCM, 60 W CFL-[10]

Materials:

  • Substituted 2H-indazole (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the 2H-indazole in acetonitrile.

  • Add N-Bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 3-bromo-2H-indazole.

Materials:

  • 2H-Indazole (1.0 eq, 0.2 mmol)

  • Selectfluor (3.0 eq)

  • Dimethyl sulfoxide (DMSO, 2 mL)

Procedure:

  • In a microwave vial, combine the 2H-indazole and Selectfluor in DMSO.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 125 °C for 1 hour.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-formyl-2H-indazole.

C5-Functionalization

Functionalization of the benzenoid ring of indazoles is less common, but methods are emerging, particularly for the analogous indole system, which can often be adapted. Copper-catalyzed C-H alkylation is a promising approach.[11][12]

Materials:

  • Indazole with a directing group at C3 (e.g., carbonyl) (1.0 eq)

  • α-Diazomalonate (1.5 eq)

  • Cu(OAc)2·H2O (10 mol%)

  • AgSbF6 (20 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the C3-substituted indazole in DCM, add Cu(OAc)2·H2O and AgSbF6.

  • Add the α-diazomalonate dropwise to the reaction mixture.

  • Stir at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate.

  • Purify the residue by flash column chromatography.

C7-Functionalization

Regioselective functionalization at the C7 position typically requires the installation of a directing group on the N1 nitrogen. This directing group positions a transition metal catalyst in proximity to the C7-H bond, enabling its activation and subsequent functionalization.[13]

Materials:

  • N1-Amide protected indazole (1.0 eq)

  • Olefin (e.g., acrylate, 2.0 eq)

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Dichloromethane (DCM)

Procedure:

  • In a sealed tube, combine the N1-amide protected indazole, [RhCp*Cl2]2, and AgSbF6.

  • Add the olefin and anhydrous DCM under an inert atmosphere.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

  • After cooling, filter the mixture and concentrate the solvent.

  • Purify the crude product by column chromatography to yield the C7-olefinated indazole.

  • The N-amide directing group can be subsequently removed under appropriate conditions.

Conclusion

The regioselective functionalization of the indazole core is a rich and evolving field. By carefully selecting reaction conditions, researchers can achieve high selectivity for functionalization at specific nitrogen and carbon atoms. The protocols and data presented herein serve as a guide for the rational design and execution of synthetic routes towards novel indazole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of PLK4 Inhibitors Using 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-fluoro-3-iodo-1H-indazole as a key starting material in the synthesis of Polo-like Kinase 4 (PLK4) inhibitors. This document outlines the relevant signaling pathways, detailed experimental protocols for synthesis and evaluation, and quantitative data for representative PLK4 inhibitors.

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for the development of novel anticancer therapeutics.[2][3][4] The indazole scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of potent and selective PLK4 inhibitors.[5][6] this compound is a versatile building block, with the iodine atom at the 3-position providing a reactive handle for various cross-coupling reactions to introduce molecular diversity, while the fluorine atom at the 4-position can enhance metabolic stability and binding affinity.

PLK4 Signaling Pathway

PLK4 is a critical regulator of the cell cycle, primarily by controlling centriole duplication. Its activity is tightly regulated to ensure proper centrosome number and genomic stability. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which can promote aneuploidy and tumorigenesis.[1] PLK4 has been shown to be overexpressed in various cancers, including breast, lung, and colorectal cancer.[2][3] Inhibition of PLK4 leads to a depletion of centrosomes, mitotic errors, and ultimately cell death in cancer cells, making it an attractive therapeutic strategy.[5] The PLK4 signaling pathway is interconnected with other critical cellular pathways, such as the p53 and Wnt/β-catenin pathways.[2][7]

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Core Activity cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Cell Cycle Signals Cell Cycle Signals PLK4 PLK4 Cell Cycle Signals->PLK4 Activates PLK4 Dimerization & Autophosphorylation PLK4 Dimerization & Autophosphorylation PLK4->PLK4 Dimerization & Autophosphorylation Leads to STIL STIL PLK4 Dimerization & Autophosphorylation->STIL Phosphorylates SAS6 SAS6 STIL->SAS6 Recruits Centriole Duplication Centriole Duplication SAS6->Centriole Duplication Initiates Centrosome Amplification (in cancer) Centrosome Amplification (in cancer) Centriole Duplication->Centrosome Amplification (in cancer) Aneuploidy & Genomic Instability Aneuploidy & Genomic Instability Centrosome Amplification (in cancer)->Aneuploidy & Genomic Instability Tumor Progression Tumor Progression Aneuploidy & Genomic Instability->Tumor Progression PLK4 Inhibitors PLK4 Inhibitors PLK4 Inhibitors->PLK4 Inhibits

PLK4 signaling pathway and point of intervention.

Synthesis of PLK4 Inhibitors

The synthesis of PLK4 inhibitors from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, at the C3 position. This allows for the introduction of various aryl or vinyl substituents, which are common features in many potent PLK4 inhibitors.

Synthesis_Workflow Start Start Reactant1 This compound Start->Reactant1 Coupling Pd-catalyzed Cross-Coupling Reactant1->Coupling Protection N-H Protection (Optional) Reactant1->Protection Reactant2 Aryl/Vinyl Boronic Acid or Alkene Reactant2->Coupling Deprotection N-H Deprotection (If applicable) Coupling->Deprotection Purification Purification (e.g., Chromatography) Coupling->Purification Protection->Coupling Deprotection->Purification Product PLK4 Inhibitor Purification->Product End End Product->End

General synthetic workflow for PLK4 inhibitors.

General Protocol for Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-fluoro-1H-indazole derivative.

Experimental Protocols for Inhibitor Evaluation

In Vitro Kinase Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining the IC₅₀ values of inhibitors.

Materials:

  • PLK4 Kinase Enzyme System (containing recombinant PLK4, substrate, and reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound (PLK4 inhibitor)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare inhibitor solutions: Create a serial dilution of the test compound in DMSO and then dilute into the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor/buffer solution to the wells of a 384-well plate.

    • Add 2.5 µL of the substrate/ATP mix.

    • Initiate the reaction by adding 2.5 µL of the 4X PLK4 enzyme solution.

    • Incubate the plate at 25°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data relative to control reactions (DMSO only). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compound (PLK4 inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Synthesize Inhibitor Purification Purify & Characterize Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->Kinase_Assay Cell_Culture Culture Cancer Cells Purification->Cell_Culture Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Determine_GI50 Determine GI50 Cell_Viability->Determine_GI50

Experimental workflow for inhibitor evaluation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of several known PLK4 inhibitors.

InhibitorTarget KinaseIC₅₀ (nM)Ki (nM)Selectivity NotesReference
CFI-400945 PLK42.80.26Selective for PLK4 over PLK1-3 (>50 µM). Also inhibits Aurora B (IC₅₀ = 98 nM).[8]
Centrinone PLK42.710.16>1000-fold selective for PLK4 over Aurora A/B.
CFI-400437 PLK41.55-Inhibits Aurora B and C at <15 nM.
Axitinib PLK46.54.2Originally developed as a pan-VEGFR inhibitor.[6]
VX-680 PLK4-7.66Pan-Aurora and PLK4 inhibitor.
Compound K22 PLK40.1-N-(1H-indazol-6-yl)benzenesulfonamide derivative.[3][4]
Compound C05 PLK4< 0.1-Indazole-based inhibitor.[9]

Note: IC₅₀ and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Conclusion

This compound is a valuable starting material for the synthesis of novel PLK4 inhibitors. The synthetic and experimental protocols provided in these application notes offer a framework for researchers to design, synthesize, and evaluate new compounds targeting PLK4 for cancer therapy. The quantitative data for existing inhibitors serves as a benchmark for new drug discovery efforts in this area.

References

The Role of 4-Fluoro-3-iodo-1H-indazole in the Synthesis of Potent Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted anti-cancer therapies. Its unique structural features, including the indazole core, a fluorine atom, and an iodine atom, make it a versatile precursor for the synthesis of potent kinase inhibitors. The indazole scaffold mimics the purine base of ATP, enabling competitive binding to the ATP-binding site of various kinases. The fluorine atom can enhance binding affinity and modulate physicochemical properties, while the iodine atom provides a reactive handle for introducing diverse substituents through cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of anti-cancer agents, with a focus on Polo-like kinase 4 (PLK4) and FMS-like tyrosine kinase 3 (FLT3) inhibitors.

Application in Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of kinase inhibitors targeting key oncogenic signaling pathways. The primary synthetic strategy involves the functionalization at the 3-position of the indazole ring via palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups, which can be further modified to optimize the potency and selectivity of the final compound.

Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication.[1] Overexpression of PLK4 is observed in various cancers and is associated with tumor progression, making it an attractive target for cancer therapy.[2][3] Inhibition of PLK4 leads to defects in mitosis and ultimately to cancer cell death.[4]

PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates p53 p53 PLK4->p53 regulates CEP152_CEP192 CEP152/CEP192 CEP152_CEP192->PLK4 recruits SAS6 SAS-6 STIL->SAS6 recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Mitotic_Defects Mitotic Defects Centriole_Duplication->Mitotic_Defects Apoptosis Apoptosis Mitotic_Defects->Apoptosis p21 p21 p53->p21 activates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Indazole_Inhibitor Indazole-based PLK4 Inhibitor (e.g., CFI-400945) Indazole_Inhibitor->PLK4

Targeting the FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[5] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] Constitutive activation of FLT3 leads to the uncontrolled proliferation of leukemic cells.[5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Indazole_Inhibitor Indazole-based FLT3 Inhibitor Indazole_Inhibitor->FLT3

Quantitative Data

The following tables summarize the in vitro anti-cancer activity of various indazole derivatives synthesized from indazole precursors.

Table 1: In Vitro Anti-proliferative Activity of Indazole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
2f4T1 (Breast Cancer)0.23 - 1.15[8]
C05IMR-32 (Neuroblastoma)0.948[7]
C05MCF-7 (Breast Cancer)0.979[7]
C05H460 (Non-small cell lung)1.679[7]
K22MCF-7 (Breast Cancer)1.3[9]
8rFLT3 wild-type0.0416
8rFLT3-ITD (W51)0.0228
8rFLT3-TKD (D835Y)0.00564

Table 2: Kinase Inhibitory Activity of Indazole-based Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
CFI-400945PLK42.8[9]
C05PLK4< 0.1[7]
K17PLK40.3[9]
K22PLK40.1[9]
8rFLT341.6
LC-3FLT38.4

Experimental Protocols

The following protocols describe the general procedures for the key synthetic transformations involving this compound.

Experimental_Workflow Start 4-Fluoro-3-iodo- 1H-indazole Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling Intermediate Functionalized Indazole Intermediate Coupling->Intermediate Modification Further Chemical Modifications Intermediate->Modification Final_Compound Final Anti-Cancer Agent Modification->Final_Compound Purification Purification & Characterization Final_Compound->Purification

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., dioxane/water mixture, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the boronic acid/ester, and the base.

  • Add the solvent to the vessel.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 5-10 mol%)

  • Base (e.g., Et₃N, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the solvent.

  • Add the alkene, base, palladium catalyst, and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of anti-cancer agents, particularly kinase inhibitors targeting key oncogenic signaling pathways like PLK4 and FLT3. The synthetic accessibility and the potential for diverse chemical modifications make it a robust platform for the development of potent and selective drug candidates. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on the indazole scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis of this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method is the electrophilic iodination of 4-fluoro-1H-indazole at the C3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The C3 position of the indazole ring is susceptible to electrophilic substitution.[2]

Q2: Why is the fluorine atom at the 4-position significant?

A2: The fluorine atom at the C4 position is an electron-withdrawing group, which can influence the reactivity of the indazole ring. While the ring remains sufficiently activated for electrophilic substitution at C3, the electron-deficient nature may require carefully optimized reaction conditions compared to electron-rich indazoles. In drug development, the fluorine atom can enhance metabolic stability and bioavailability.[4]

Q3: What are the primary challenges encountered during the synthesis of this compound?

A3: The main challenges include:

  • Low Yield: Can be caused by incomplete reaction, degradation of starting material or product, or suboptimal reaction conditions.

  • Formation of Side Products: Over-iodination can lead to di-iodinated species. Positional isomers are less common in this specific synthesis due to the directing effect of the pyrazole ring, but their absence should be confirmed.

  • Difficult Purification: Separating the desired product from the starting material and any di-iodinated byproducts can be challenging due to similar polarities.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to distinguish between the starting material (4-fluoro-1H-indazole), the product (this compound), and any potential byproducts. The spots can be visualized under UV light (254 nm).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Base: The base is crucial for deprotonating the indazole N-H, activating the ring towards electrophilic attack. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Reagents: Decomposed iodine or wet solvent can hinder the reaction.1. Increase Base Stoichiometry: Use at least 2.0-4.0 equivalents of KOH to ensure complete activation.[1][3] 2. Optimize Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can improve the reaction rate. Monitor for degradation. 3. Use High-Purity Reagents: Use freshly opened or purified iodine and anhydrous DMF.
Multiple Spots on TLC (Byproducts) 1. Over-iodination: Excess iodine or prolonged reaction time can lead to the formation of di-iodinated products. 2. Starting Material Impurities: Impurities in the 4-fluoro-1H-indazole can lead to other side reactions.1. Control Stoichiometry: Carefully control the amount of iodine used (typically 1.5-2.0 equivalents).[3] Add the iodine solution dropwise to avoid localized high concentrations. 2. Check Starting Material Purity: Ensure the purity of the 4-fluoro-1H-indazole by NMR or LC-MS before starting the reaction.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Product and Starting Material: Makes separation by column chromatography difficult. 2. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture upon quenching.1. Optimize Chromatography: Use a shallow gradient of eluents and high-quality silica gel for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.[5] 2. Controlled Quenching: Pour the reaction mixture into a cold aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench excess iodine, which can aid in cleaner precipitation.[1][3]

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the iodination of indazoles.[1][3]

Materials:

  • 4-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-1H-indazole (1.0 eq.) in anhydrous DMF.

  • Add powdered potassium hydroxide (4.0 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve iodine (2.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the iodine solution dropwise to the reaction mixture over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing cold 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.

Comparative Reaction Conditions for Indazole Iodination

The following table summarizes typical conditions for the C3-iodination of indazole derivatives, which can serve as a starting point for optimization.

SubstrateIodinating AgentBaseSolventTime (h)Yield (%)Reference
1H-IndazoleI₂ (2.0 eq.)KOH (4.0 eq.)DMF177[1]
6-Bromo-1H-indazoleI₂ (1.5 eq.)KOH (2.0 eq.)DMF371.2[3]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G reagents Dissolve 4-Fluoro-1H-indazole and KOH in DMF addition Dropwise addition of Iodine solution reagents->addition reaction Stir at Room Temperature (1-3 hours) Monitor by TLC addition->reaction quench Quench with aq. Na2S2O3 reaction->quench extraction Workup: Ethyl Acetate Extraction quench->extraction purification Purification: Column Chromatography or Recrystallization extraction->purification product This compound purification->product

Caption: Synthesis and purification workflow.

Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting common issues during the synthesis.

G start Reaction Start check_tlc Check TLC after 1h start->check_tlc low_conv Low Conversion? check_tlc->low_conv continue_rxn Continue Reaction (Monitor) low_conv->continue_rxn No optimize Troubleshoot: - Check Reagent Quality - Increase Base/Temp low_conv->optimize Yes byproducts Byproducts Present? purify Proceed to Workup & Purification byproducts->purify No optimize_purification Optimize Purification (Recrystallization, better column) byproducts->optimize_purification Yes continue_rxn->byproducts

References

Technical Support Center: Purification of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-3-iodo-1H-indazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. What are the possible causes and solutions?

Answer: Poor separation during column chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating this compound from closely related impurities.

    • Troubleshooting Step: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation.[1] A good starting point for indazole derivatives is a hexane/ethyl acetate mixture.[2][3] You can also try other systems like dichloromethane/methanol.[1] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.[1]

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.[1]

    • Troubleshooting Step: Reduce the amount of crude material loaded onto the column relative to the amount of the stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

  • Incorrect Stationary Phase: Standard silica gel may not be the most effective stationary phase for your specific mixture of compounds.

    • Troubleshooting Step: Consider using alternative stationary phases such as alumina or reverse-phase silica gel for your separation.[1]

  • Sample Application: Improper loading of the sample can cause band broadening.

    • Troubleshooting Step: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent (that is then evaporated) to ensure a concentrated band is applied to the column.

Issue 2: Low Yield After Recrystallization

Question: My yield of this compound is very low after recrystallization. What could be the reason, and how can I improve it?

Answer: Low recovery after recrystallization is a common issue. The following points should be considered:

  • Suboptimal Solvent System: The chosen solvent or solvent mixture may be too effective at dissolving your product, even at low temperatures, leading to significant loss in the mother liquor.[1]

    • Troubleshooting Step: A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[1] Experiment with different single or mixed solvent systems. For similar fluorinated indazoles, isopropanol-water or isopropanol alone have been used.[4] For iodinated compounds, a mixed solvent system like isopropyl alcohol and n-hexane has proven effective.[1][5]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost.

    • Troubleshooting Step: Use pre-heated glassware (funnel, filter flask) for hot filtrations to prevent premature crystallization.

  • Cooling Rate: Cooling the solution too rapidly can trap impurities within the crystal lattice and may also affect yield.[1]

    • Troubleshooting Step: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[1][5]

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.

    • Troubleshooting Step: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Issue 3: Oiling Out During Recrystallization

Question: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?

Answer: "Oiling out" occurs when the solid melts and separates as a liquid before it crystallizes. This can be caused by a low melting point or the presence of impurities.[5]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to ensure the compound is fully dissolved.[5]

    • Slow Down Cooling: Allow the solution to cool more slowly to encourage crystal nucleation over oil formation.[5]

    • Adjust Solvent System: The polarity of the solvent may be too similar to that of your compound. Try a different solvent or adjust the ratio of your mixed solvent system.[5]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[5]

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The most common methods for purifying this compound and similar heterocyclic compounds are column chromatography on silica gel and recrystallization. Column chromatography is effective for separating the target compound from significant impurities, while recrystallization is excellent for removing smaller amounts of impurities and obtaining a highly pure final product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, common impurities for indazole syntheses can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the indazole ring.

  • Isomeric Products: In some reactions, isomers may form. For instance, in Friedel-Crafts type reactions, isomeric cyclization products are possible.[6]

  • Over-iodinated Species: Similar to other iodination reactions, di- or tri-iodinated indazoles could be present as byproducts.[1]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may also be present.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography. Collect fractions and spot them on a TLC plate along with a spot of your crude starting material and, if available, a pure standard of this compound. A hexane/ethyl acetate solvent system is a good starting point for developing the TLC plate for indazole derivatives.[3] The spots can be visualized under UV light (254 nm).[3] Combine the fractions that contain only the pure product.

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: Based on structurally similar compounds, a good starting point for a solvent system for column chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC.

Data Presentation

Table 1: Typical Purification Parameters for Indazole Derivatives

Purification MethodParameterTypical Value/SystemExpected Outcome
Column Chromatography Stationary PhaseSilica Gel (200-300 mesh)Good for general purification.
Eluent SystemHexane/Ethyl Acetate (Gradient)Effective for separating non-polar to moderately polar impurities.
Dichloromethane/Methanol (Gradient)Useful for more polar impurities.
TLC Monitoring (Rf)0.3 - 0.5 (in chosen eluent)Indicates good mobility on the column.
Recrystallization Solvent System 1Isopropanol/WaterCan be effective for fluorinated indazoles.[4]
Solvent System 2Isopropanol/n-HexaneShown to be effective for iodinated imidazoles.[1]
Cooling ProtocolSlow cooling to room temperature, then ice bath.[1]Promotes formation of large, pure crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To separate this compound from synthetic impurities.

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material in various ratios of hexane/ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system.[1] If using a gradient, start with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.[1]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.[1]

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity, crystalline this compound.

  • Solvent Selection: Choose a suitable solvent system (e.g., isopropanol/n-hexane) where the compound is soluble in the hot solvent but insoluble in the cold solvent.[1]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.

  • Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until it becomes slightly turbid. Add a drop of the hot soluble solvent to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature.[1][5]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.[1]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_final Final Product crude_product Crude this compound dissolve Dissolve in Minimum Solvent crude_product->dissolve load_column Load on Silica Gel Column dissolve->load_column For Chromatography dissolve_hot Dissolve in Hot Solvent dissolve->dissolve_hot For Recrystallization elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate cool_slowly Cool Slowly to Crystallize dissolve_hot->cool_slowly filter_crystals Filter and Wash Crystals cool_slowly->filter_crystals dry_product Dry Under Vacuum filter_crystals->dry_product pure_product Pure Product evaporate->pure_product dry_product->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue? poor_sep Poor Separation start->poor_sep Yes low_yield Low Yield start->low_yield Yes oiling_out Oiling Out start->oiling_out Yes check_tlc Optimize Solvent System (TLC) poor_sep->check_tlc reduce_load Reduce Column Loading check_tlc->reduce_load change_stationary Change Stationary Phase reduce_load->change_stationary check_solvent Test New Solvent Systems low_yield->check_solvent oiling_out->check_solvent slow_cool Slow Cooling Rate check_solvent->slow_cool check_solvent->slow_cool induce_xtal Induce Crystallization (Scratch/Seed) slow_cool->induce_xtal

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 4-Fluoro-3-iodo-1H-indazole Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 4-Fluoro-3-iodo-1H-indazole chemistry. The following sections address common side reactions and experimental challenges, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis and functionalization of this compound?

A1: The primary side reactions encountered involve iodination, N-alkylation, and palladium-catalyzed cross-coupling reactions. During iodination of the 4-fluoro-1H-indazole precursor, over-iodination or incorrect regioselectivity can occur. In subsequent functionalization, such as N-alkylation, a common issue is the formation of a mixture of N1 and N2-alkylated regioisomers. For cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), side reactions include dehalogenation (loss of iodine), homocoupling of the coupling partner, and low conversion rates.

Q2: I am observing a mixture of N1 and N2 isomers during the alkylation of this compound. How can I improve the regioselectivity?

A2: The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.[1][2][3] Generally, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) tends to favor the formation of the N1-alkylated product.[1][2] Conversely, Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) often favor the N2 isomer.[1] The steric and electronic properties of substituents on the indazole ring can also influence the N1/N2 ratio.[1][2]

Q3: My Suzuki-Miyaura coupling reaction with this compound is resulting in a significant amount of the dehalogenated (de-iodinated) byproduct. What is the cause and how can I minimize it?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the iodo-substituent is replaced by a hydrogen atom.[4] This can be caused by the presence of proton sources (e.g., water, alcohols) in the reaction mixture, or by certain reaction conditions that favor the protonolysis of the organopalladium intermediate. To minimize dehalogenation, it is crucial to use anhydrous and thoroughly degassed solvents and reagents.[5] The choice of base is also critical; using a non-hydrated base like anhydrous potassium phosphate (K₃PO₄) can be beneficial.[5] Additionally, optimizing the reaction temperature and using ligands that promote rapid cross-coupling over competing side reactions can help.

Q4: I am experiencing low conversion in my cross-coupling reaction. What are the potential causes and troubleshooting steps?

A4: Low conversion can stem from several factors, including inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.[5] The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle, leading to catalyst inhibition.[6] Protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can sometimes improve yields, although for 3-iodoindazoles, this is not always necessary and can even be detrimental under certain basic conditions.[7] It is also important to ensure the palladium catalyst is active, the ligands are appropriate for the specific coupling, and the base is of high quality and suitable for the reaction.[6]

Troubleshooting Guides

Issue 1: Poor Yield and/or Multiple Products in the Iodination of 4-Fluoro-1H-indazole
Potential Cause Troubleshooting Strategy
Incorrect Stoichiometry of Iodine Ensure accurate measurement of the iodinating agent (e.g., I₂, NIS). An excess can lead to di-iodinated byproducts.
Suboptimal Base and Solvent For direct iodination of the indazole core, a combination of a base like KOH or K₂CO₃ in a polar solvent such as DMF or dioxane is often effective.[8]
Reaction Temperature Too High Elevated temperatures can lead to decomposition. Perform the reaction at room temperature or below and monitor by TLC.
Formation of Isomeric Products While iodination of indazole typically occurs at the C3 position, other isomers are possible depending on existing substituents and reaction conditions. Purify the crude product by column chromatography to isolate the desired this compound.
Issue 2: Low Yield and/or Side Products in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Strategy
Inactive Palladium Catalyst Use a fresh, high-quality palladium catalyst. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[6]
Inappropriate Ligand The choice of phosphine ligand is crucial. For challenging couplings, consider using bulky, electron-rich ligands like SPhos or XPhos.
Ineffective Base The base is critical for the transmetalation step. If using Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[7]
Presence of Oxygen Thoroughly degas the reaction mixture (e.g., with argon or nitrogen) before adding the catalyst to prevent oxidation of the catalyst and homocoupling of the boronic acid.
Degraded Boronic Acid Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Anhydrous Conditions Leading to Dehalogenation While anhydrous solvents are important, a small amount of water can be beneficial for the activity of some bases. A solvent system like dioxane/water (e.g., 4:1) is often used.[7]

Experimental Protocols

Protocol 1: Iodination of 4-Fluoro-1H-indazole

Objective: To synthesize this compound from 4-Fluoro-1H-indazole.

Materials:

  • 4-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 4-Fluoro-1H-indazole (1.0 equiv.) in DMF, add powdered KOH (3.0 equiv.) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add iodine (2.0 equiv.) in several portions over 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 3-aryl-4-fluoro-1H-indazole derivative.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Side Reaction or Low Yield in This compound Chemistry reaction_type Identify Reaction Type start->reaction_type iodination Iodination Issues reaction_type->iodination Iodination alkylation N-Alkylation (Mixture of Isomers) reaction_type->alkylation Alkylation coupling Cross-Coupling (e.g., Suzuki) reaction_type->coupling Coupling check_iodine Check Stoichiometry of Iodinating Agent iodination->check_iodine check_base_alkylation Select Appropriate Base (e.g., NaH for N1, Mitsunobu for N2) alkylation->check_base_alkylation check_catalyst Verify Catalyst Activity and Ligand Choice coupling->check_catalyst check_base_solvent_iodination Optimize Base and Solvent (e.g., KOH in DMF) check_iodine->check_base_solvent_iodination check_temp_iodination Control Reaction Temperature check_base_solvent_iodination->check_temp_iodination purification Purify by Column Chromatography check_temp_iodination->purification check_solvent_alkylation Use Aprotic Solvent for N1 (e.g., THF) check_base_alkylation->check_solvent_alkylation check_solvent_alkylation->purification check_reagents Ensure Reagent Purity (Anhydrous, Degassed) check_catalyst->check_reagents check_conditions Optimize Temperature and Base check_reagents->check_conditions consider_protection Consider N-H Protection (if applicable) check_conditions->consider_protection consider_protection->purification

Caption: Troubleshooting workflow for side reactions in this compound chemistry.

kinase_inhibition_pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Indazole_Derivative This compound Derivative (Kinase Inhibitor) Indazole_Derivative->RTK

Caption: Representative signaling pathway illustrating the mechanism of an indazole-based kinase inhibitor.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4-fluoro-3-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the common causes and solutions?

Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors. The electron-withdrawing nature of the fluorine atom at the 4-position can influence the reactivity of the C-I bond.[1] Here is a systematic guide to troubleshooting this issue:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent degradation. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst. Consider screening different catalysts; while Pd(PPh₃)₄ is common, catalyst systems with electron-rich and sterically hindered ligands, such as those based on dppf or biaryl phosphines (e.g., XPhos, SPhos), can be more effective for heteroaryl halides.[1]

  • Base Selection: The choice and quality of the base are critical for the transmetalation step. If you are using weaker bases like Na₂CO₃, consider switching to stronger bases such as Cs₂CO₃ or K₃PO₄. The solubility of the base is also important; the addition of a small amount of water to solvents like dioxane can be crucial for the activity of carbonate and phosphate bases.[2]

  • Solvent Quality: The solvent must be anhydrous and thoroughly deoxygenated. Oxygen can promote the oxidative homocoupling of the boronic acid, leading to unwanted byproducts.[3] Perform several freeze-pump-thaw cycles or bubble an inert gas (argon or nitrogen) through the solvent prior to use.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[4]

  • Boronic Acid/Ester Quality: The boronic acid or ester may have degraded, especially if it is sensitive to air or moisture. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester, such as a pinacol ester.

Q2: I am observing significant amounts of de-iodinated starting material (4-fluoro-1H-indazole) in my coupling reaction. How can I minimize this side reaction?

The formation of a de-iodinated (hydrodehalogenated) product is a common side reaction, particularly with electron-deficient aryl halides.[1] To minimize this:

  • Ligand Choice: Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation by disfavoring the competing reductive pathway.

  • Base Selection: The nature and strength of the base can play a role. A weaker base or a different type of base (e.g., an inorganic base instead of an organic amine base) may reduce the rate of hydrodehalogenation.

  • Solvent: The solvent can sometimes act as a hydride source. Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent.

Q3: Is N-protection of the indazole required for these cross-coupling reactions?

The necessity of N-protection for the indazole is a critical consideration and depends on the specific coupling reaction:

  • Suzuki-Miyaura Coupling: While some Suzuki-type reactions have been successful with unprotected 3-iodoindazoles, N-protection can sometimes improve yields and prevent side reactions.[1][4] However, in some cases, N-Boc protected 3-iodo-5-nitroindazole surprisingly gave a poor yield of the vinylation product, with the major product being the deprotected starting material.[4] It is advisable to screen both protected and unprotected substrates.

  • Sonogashira Coupling: For Sonogashira couplings, N-protection is generally recommended to prevent side reactions and catalyst inhibition.[1][5] The unprotected N-H of the indazole can interfere with the catalytic cycle.

  • Buchwald-Hartwig Amination: The unprotected N-H can compete with the desired amine nucleophile, leading to N-arylation of the indazole itself. Therefore, N-protection is often necessary for selective C-N bond formation at the 3-position.

Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group can also influence the reaction outcome.[1]

Q4: My Sonogashira coupling is yielding significant amounts of alkyne homocoupling (Glaser coupling). What can I do to prevent this?

Alkyne homocoupling is a common side reaction in Sonogashira couplings. To minimize this:

  • Copper-Free Conditions: The copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes. Consider using a "copper-free" Sonogashira protocol.[3]

  • Strict Anaerobic Conditions: Oxygen is a known promoter of oxidative homocoupling. Ensure that all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[3]

  • Base: An amine base like triethylamine is typically used. Ensure it is pure and dry.

Q5: What are the recommended starting points for catalyst, ligand, and base combinations for each type of coupling?

  • Suzuki-Miyaura:

    • Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂[1]

    • Base: Cs₂CO₃, K₃PO₄, Na₂CO₃ (with water)[2][6]

    • Solvent: Dioxane/water, DMF, Toluene[2]

  • Sonogashira:

    • Catalyst: PdCl₂(PPh₃)₂, CuI (co-catalyst)[1]

    • Base: Et₃N, piperidine[7]

    • Solvent: DMF, THF[1]

  • Buchwald-Hartwig Amination:

    • Catalyst/Ligand: Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand like tBuXphos is often a good starting point for indazoles.[6][8]

    • Base: NaOt-Bu, Cs₂CO₃

    • Solvent: Toluene, Dioxane[6]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for various cross-coupling reactions with 3-iodoindazoles found in the literature. These should serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for 3-Iodoindazoles

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pinacol vinyl boronatePd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.) (3)Dioxane120 (MW)0.6775[4]
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME/H₂O801285-95[6]
4-Methoxyphenyl-boronic acidPd₂(dba)₃ (2.5) / SPhos (10)K₃PO₄ (2)Toluene/H₂O1001690[2]

Table 2: Sonogashira Coupling Conditions for 3-Iodoindazoles

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF704880-95[5]
1-HeptynePd(OAc)₂ (2) / XPhos (6)-Et₃N (3)MeCN1101292[9]
Trimethylsilyl-acetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF25298[7]

Table 3: Buchwald-Hartwig Amination Conditions for 3-Haloindazoles

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2)Dioxane1102485-95[6]
AnilinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene1001890[10]
BenzylaminePd₂(dba)₃ (2)tBuBrettPhos (4)LiHMDS (2)Toluene1001688[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Heat the reaction to the desired temperature (e.g., 70 °C) and stir until the starting material is consumed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, add the palladium precatalyst (or a combination of a palladium source and a ligand), the base (e.g., NaOt-Bu, 1.4 equiv.), and the N-protected this compound (1.0 equiv.) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 equiv.).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions start Start: Assemble Reactants reagents This compound + Coupling Partner + Base start->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst under Inert Atmosphere solvent->catalyst reaction Heat and Stir (Conventional or MW) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Conversion Troubleshooting Logic for Low Conversion start Low/No Conversion check_catalyst Evaluate Catalyst start->check_catalyst check_base Evaluate Base start->check_base check_conditions Assess Conditions start->check_conditions check_sm Check Starting Material Quality start->check_sm catalyst_inactive Inactive/Degraded? check_catalyst->catalyst_inactive catalyst_suboptimal Suboptimal Ligand? check_catalyst->catalyst_suboptimal base_weak Too Weak? check_base->base_weak base_insoluble Poor Solubility? check_base->base_insoluble temp_low Temperature Too Low? check_conditions->temp_low degassing Insufficient Degassing? check_conditions->degassing sm_degraded Degraded? check_sm->sm_degraded use_fresh_catalyst Use Fresh Catalyst catalyst_inactive->use_fresh_catalyst Yes screen_ligands Screen Ligands (e.g., dppf, XPhos) catalyst_suboptimal->screen_ligands Yes stronger_base Use Stronger Base (Cs₂CO₃, K₃PO₄) base_weak->stronger_base Yes add_water Add Water to Solvent (if applicable) base_insoluble->add_water Yes increase_temp Increase Temperature (100-120°C or MW) temp_low->increase_temp Yes degas_thoroughly Ensure Thorough Degassing degassing->degas_thoroughly Yes use_fresh_sm Use Fresh, Pure Starting Materials sm_degraded->use_fresh_sm Yes

Caption: Troubleshooting logic for low conversion issues.

References

Technical Support Center: Deiodination as a Side Reaction of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 3-iodoindazoles and encountering deiodination as a side reaction in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you identify the causes of this issue and successfully mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is deiodination in the context of 3-iodoindazole reactions?

A1: Deiodination, also known as hydrodehalogenation, is a common side reaction where the iodine atom at the C3 position of the indazole ring is replaced by a hydrogen atom.[1] This leads to the formation of the corresponding unprotected indazole as a byproduct, reducing the yield of the desired functionalized product.

Q2: Why is the deiodination of 3-iodoindazoles a significant issue in cross-coupling reactions?

A2: The C3 position of the indazole ring is generally the most electron-deficient, which makes the C-I bond at this position highly reactive towards the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2] However, this high reactivity can also increase the likelihood of side reactions like deiodination.[1] The formation of the deiodinated product consumes the starting material and can complicate the purification of the desired product, ultimately lowering the overall efficiency of the synthesis.

Q3: What are the primary factors that contribute to the deiodination of 3-iodoindazoles?

A3: Several factors can promote the undesired deiodination side reaction:

  • Catalyst and Ligand Choice: The type of palladium catalyst and the associated ligands can influence the rates of competing reaction pathways.[1]

  • Base: The strength and nature of the base used in the reaction can play a significant role in promoting deiodination.[1]

  • Solvent: The solvent can sometimes act as a source of hydride, leading to the deiodination of the starting material.[1] This is particularly relevant when using alcohol-based solvents.[1]

  • Reaction Temperature: Higher reaction temperatures may increase the rate of deiodination.[1]

Q4: Is N-protection of the indazole ring necessary to prevent deiodination?

A4: While not always strictly necessary for all reaction types, N-protection of the indazole is generally recommended for many cross-coupling reactions, including Sonogashira and Heck couplings.[1] Protecting the indazole nitrogen can help prevent side reactions and catalyst inhibition, leading to improved yields and potentially reducing the extent of deiodination.[1][2] The choice of the protecting group, such as Boc or SEM, can also impact the reaction outcome.[1]

Troubleshooting Guide

Issue 1: My cross-coupling reaction is producing a significant amount of deiodinated indazole.

  • Potential Cause: The choice of catalyst and ligand may be favoring the deiodination pathway.

    • Solution: Consider switching to a more sterically hindered ligand.[1] This can help suppress the hydrodehalogenation side reaction.[1]

  • Potential Cause: The base used in the reaction may be too strong or of an inappropriate type.

    • Solution: Try using a weaker base or switching from an organic amine base to an inorganic base.[1]

  • Potential Cause: The solvent may be acting as a hydride source.

    • Solution: Ensure that you are using high-purity, anhydrous solvents.[1] If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent.[1]

  • Potential Cause: The reaction temperature may be too high.

    • Solution: Lowering the reaction temperature may help to improve the selectivity of the reaction and reduce the amount of deiodinated byproduct.[1]

Issue 2: My Suzuki-Miyaura coupling with 3-iodoindazole is resulting in low conversion and significant deiodination.

  • Potential Cause: The palladium catalyst may be inactive.

    • Solution: Ensure that the catalyst is fresh and has been stored under appropriate conditions.

  • Potential Cause: The quality of the base is crucial for the success of the reaction.

    • Solution: Use a high-quality base and consider if the chosen base is appropriate for the specific reaction conditions.

  • Potential Cause: The solvent must be dry and deoxygenated.

    • Solution: Use anhydrous solvents and degas the reaction mixture with an inert gas like argon or nitrogen before heating.[3]

  • Potential Cause: The reaction may require a higher temperature to proceed efficiently, but this can also increase deiodination.

    • Solution: If low conversion is the primary issue, a modest increase in temperature might be necessary. However, if deiodination is also a problem, optimizing the catalyst, ligand, and base combination should be the first approach.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 3-iodoindazoles with pinacol vinyl boronate, a reaction where deiodination can be a competing side reaction. Please note that these are general conditions and may require optimization for your specific substrate.

EntrySubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
13-Iodo-1H-indazolePd(PPh₃)₄ (5.5)Na₂CO₃ (2M aq.)Dioxane1204075[3]
23-Iodo-5-nitro-1H-indazolePd(PPh₃)₄ (6.5)Na₂CO₃ (2M aq.)Dioxane1204087[3]
35-Bromo-3-iodo-1H-indazolePd(PPh₃)₄ (5.8)Na₂CO₃ (2M aq.)Dioxane1204072[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-indazole

This protocol is adapted from a method described by Bocchi and Palli.[4]

  • Materials:

    • 1H-Indazole

    • Iodine

    • Potassium hydroxide (KOH)

    • N,N-Dimethylformamide (DMF)

    • Aqueous sodium bisulfite (NaHSO₃)

    • Diethyl ether

  • Procedure:

    • Dissolve 1H-indazole (1 equivalent) in DMF.

    • To this solution, add potassium hydroxide pellets (3.75 equivalents) and iodine (2 equivalents) at 25 °C with magnetic stirring.[4]

    • Stir the reaction mixture for 1 hour.[4]

    • Pour the reaction mixture into a 10% aqueous NaHSO₃ solution.[4]

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

This protocol is a general procedure for the Suzuki-Miyaura coupling of 3-iodoindazoles.

  • Materials:

    • 3-Iodo-1H-indazole

    • Arylboronic acid or boronic acid pinacol ester

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • 2M Aqueous sodium carbonate solution

    • 1,4-Dioxane

    • Microwave vial with a crimp cap

    • Microwave reactor

  • Procedure:

    • Reaction Setup: In a microwave vial, combine the 3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid or boronic acid pinacol ester (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[3]

    • Solvent and Base Addition: Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.[3]

    • Vial Sealing: Securely seal the vial with a crimp cap.[3]

    • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 120 °C) for the specified time (e.g., 40 minutes) with stirring.[3][5]

    • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

competing_pathways 3-Iodoindazole 3-Iodoindazole Oxidative_Addition Oxidative Addition 3-Iodoindazole->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Indazolyl-Pd(II)-I Indazolyl-Pd(II)-I Complex Oxidative_Addition->Indazolyl-Pd(II)-I Deiodination Deiodinated Indazole Indazolyl-Pd(II)-I->Deiodination Side Reaction Transmetalation Transmetalation Indazolyl-Pd(II)-I->Transmetalation Boronic Acid/ Base Desired_Coupling Desired Cross-Coupling Product Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Reductive_Elimination->Desired_Coupling Proton_Source Proton Source (e.g., Solvent, Base) Proton_Source->Deiodination

Caption: Competing pathways of cross-coupling and deiodination.

troubleshooting_workflow start High Deiodination Observed q1 Is the solvent protic (e.g., alcohol)? start->q1 a1_yes Switch to an aprotic solvent q1->a1_yes Yes q2 Is a strong base being used? q1->q2 No a1_yes->q2 a2_yes Use a weaker or different type of base q2->a2_yes Yes q3 Is the reaction temperature high? q2->q3 No a2_yes->q3 a3_yes Lower the reaction temperature q3->a3_yes Yes q4 Is the ligand sterically unhindered? q3->q4 No a3_yes->q4 a4_yes Switch to a more sterically hindered ligand q4->a4_yes Yes end Deiodination Minimized q4->end No a4_yes->end

Caption: Troubleshooting workflow for deiodination.

logical_relationships cluster_params Reaction Parameters cluster_effects Effects Solvent Solvent Proton Availability Proton Availability Solvent->Proton Availability Base Base Base->Proton Availability Reaction Kinetics Reaction Kinetics Base->Reaction Kinetics Temperature Temperature Temperature->Reaction Kinetics Ligand Ligand Steric Hindrance Steric Hindrance Ligand->Steric Hindrance Minimize Deiodination Minimize Deiodination Proton Availability->Minimize Deiodination Decrease Reaction Kinetics->Minimize Deiodination Optimize Steric Hindrance->Minimize Deiodination Increase

Caption: Key parameters to minimize deiodination.

References

Technical Support Center: Separation of 1H- and 2H-Isomers of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1H- and 2H-isomers of substituted indazoles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1H- and 2H-indazole isomers important?

The separation of 1H- and 2H-indazole isomers is critical because these isomers, despite having the same molecular formula, exhibit distinct physicochemical and pharmacological properties.[1] In drug development, one isomer may be therapeutically active while the other could be inactive or even exhibit toxicity. Therefore, ensuring the purity of the desired isomer is essential for safety, efficacy, and quality control.

Q2: What are the primary methods for separating 1H- and 2H-indazole isomers?

The most common methods for separating 1H- and 2H-indazole isomers include:

  • Column Chromatography: A widely used technique, though it can be challenging for isomers with similar polarities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Particularly effective for both analytical and preparative separations.[4][5] Normal-phase and reversed-phase HPLC can be employed.

  • Recrystallization: A simple and cost-effective method, especially for large-scale separations, that relies on differences in solubility between the isomers in a specific solvent or solvent mixture.[2]

  • Supercritical Fluid Chromatography (SFC): An alternative chromatographic technique that can offer advantages in terms of speed and solvent consumption.

Q3: How can I distinguish between the 1H- and 2H-isomers of my substituted indazole?

Spectroscopic techniques are powerful tools for differentiating between 1H- and 2H-indazole isomers.[1][6] The key methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are highly effective. The chemical shifts of the protons and carbons in the indazole ring, particularly H-3 and the carbons of the pyrazole ring, are typically different for the two isomers.[1][6]

  • Infrared (IR) Spectroscopy: The N-H stretching frequency in unsubstituted 1H-indazoles can be a useful diagnostic tool.[1]

  • Mass Spectrometry (MS): While the mass spectra of the isomers are often similar, fragmentation patterns can sometimes provide clues for differentiation.[6]

Q4: Which isomer, 1H- or 2H-indazole, is generally more stable?

The 1H-tautomer of indazole is generally considered to be the more thermodynamically stable form.[1][7][8][9] This is an important consideration during synthesis and separation, as conditions can sometimes favor the formation of the more stable isomer.

Troubleshooting Guides

Chromatographic Separation (HPLC & Column Chromatography)

Problem: Poor or no separation of isomers.

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase For HPLC, experiment with different stationary phases (e.g., C18, Phenyl, or a chiral column if applicable) to exploit subtle differences in isomer properties.[5]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol).[5] For reversed-phase, alter the ratio of water/buffer and organic solvent (e.g., acetonitrile, methanol).[5]
Isocratic Elution is Ineffective Implement a gradient elution where the mobile phase composition is changed over time. This can help separate compounds with different polarities more effectively.[5]
Incorrect pH of Mobile Phase If the isomers have different pKa values, adjusting the pH of the mobile phase can significantly impact their retention times and improve separation.[5]

Problem: Peak tailing or broad peaks in HPLC.

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase For basic indazole derivatives, interactions with acidic silanol groups on the silica-based stationary phase can cause peak tailing. Add a competing agent like triethylamine (TEA) to the mobile phase to mask these silanol groups.[10]
Column Overload Reduce the amount of sample injected onto the column.[5]
Column Degradation Ensure the mobile phase pH is within the stable range for the column. If the column is old or has been used under harsh conditions, it may need to be replaced.[5]
Recrystallization

Problem: Isomers co-crystallize or do not crystallize.

Possible Cause Troubleshooting Steps
Inappropriate Solvent Screen a variety of solvents or mixed solvent systems. A good solvent will dissolve the compound when hot but have limited solubility when cold. The difference in solubility between the two isomers should be maximized. Mixed solvents of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water have been used successfully.[2]
Supersaturation is too high ("oiling out") Slow down the crystallization process by allowing the solution to cool more slowly. Using a solvent/anti-solvent system with slower diffusion can also be beneficial.[5]
Impurity Presence If other impurities are present, they can sometimes inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug.

Data Presentation

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole Derivatives[1]

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]

Table 2: Typical HPLC Conditions for Indazole Isomer Separation

ParameterCondition
Column CHIRALCEL OJ (10 µm; 250 mm x 4.6 mm)[4]
Mobile Phase Hexane with modifiers like 2-propanol, ethanol, or methanol[4]
Flow Rate 0.8 mL/min[4]
Detection UV at 220 nm[4]
Temperature 25-30 °C[4]
Elution Mode Isocratic or gradient elution[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
  • Sample Preparation: Dissolve 5-10 mg of the indazole isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing and Analysis: Process the raw data using appropriate software. Compare the chemical shifts of the key protons and carbons (as highlighted in Table 1) to reference spectra or literature values to distinguish between the 1H- and 2H-isomers.

General HPLC Method for Isomer Separation
  • Sample Preparation: Dissolve the mixture of isomers in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.[5]

  • Chromatographic System: Use an HPLC system equipped with a suitable pump, injector, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Select an appropriate column (e.g., C18 for reversed-phase, silica for normal-phase, or a chiral column).

    • Mobile Phase: Prepare the chosen mobile phase and degas it thoroughly.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.8-1.0 mL/min for a 4.6 mm ID column).[4]

    • Detection: Set the UV detector to a wavelength where both isomers have strong absorbance.[5]

  • Elution: Begin with an isocratic elution. If separation is inadequate, develop a gradient elution method.[5]

  • Fraction Collection (for preparative separation): Collect fractions as the peaks elute.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to confirm their purity.[5]

Visualizations

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization Synthesis Synthesis of Substituted Indazole Mixture Mixture of 1H- and 2H-Isomers Synthesis->Mixture Separation_Method Separation Method (HPLC, Column Chromatography, Recrystallization) Mixture->Separation_Method Isolated_Isomers Isolated Isomers Separation_Method->Isolated_Isomers Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Isolated_Isomers->Spectroscopy Purity_Check Purity Check (Analytical HPLC) Isolated_Isomers->Purity_Check Pure_1H Pure 1H-Isomer Purity_Check->Pure_1H Pure_2H Pure 2H-Isomer Purity_Check->Pure_2H

Caption: General workflow for the separation and characterization of 1H- and 2H-indazole isomers.

Troubleshooting_HPLC Start Poor HPLC Separation Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH) Start->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase (e.g., C18 to Phenyl) Optimize_Mobile_Phase->Change_Stationary_Phase No Improvement Good_Separation Good Separation Optimize_Mobile_Phase->Good_Separation Success Gradient_Elution Implement Gradient Elution Change_Stationary_Phase->Gradient_Elution No Improvement Change_Stationary_Phase->Good_Separation Success Gradient_Elution->Good_Separation Success

Caption: Troubleshooting guide for HPLC separation of indazole isomers.

References

Technical Support Center: Synthesis of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated indazoles.

Frequently Asked Questions (FAQs)

Q1: My halogenation reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers, such as a mix of 3,5- and 3,7-dihalogenated indazoles, is a common challenge.[1] Achieving high regioselectivity often depends on the substrate, the halogenating agent, and the reaction conditions. For 2-substituted indazoles, metal-free halogenation using N-halosuccinimides (NXS) has been shown to be highly regioselective.[1][2] For instance, the bromination of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) in ethanol can yield the 3-bromo product with high selectivity.[2]

Q2: I am observing significant amounts of di- and tri-halogenated byproducts. How can I favor mono-halogenation?

A2: Over-halogenation can be minimized by carefully controlling the reaction stoichiometry and other parameters. Using a stoichiometric amount (or a slight excess) of the halogenating agent is crucial.[2] Reaction temperature and time also play a significant role. For example, in the bromination of 2-phenyl-2H-indazole with NBS, using 1.3 equivalents of NBS at 95°C in water favors mono-bromination, while increasing the equivalents of NBS leads to the formation of di-substituted products.[2]

Q3: When I try to alkylate my halogenated indazole, I get a mixture of N-1 and N-2 isomers. How can I control the N-alkylation?

A3: Achieving regioselective N-alkylation is a well-documented challenge. The ratio of N-1 to N-2 isomers is influenced by the base, solvent, alkylating agent, and substituents on the indazole ring.[3][4] For selective N-1 alkylation, using sodium hydride (NaH) in tetrahydrofuran (THF) has proven effective for a range of 3-substituted indazoles.[3][5] Conversely, Mitsunobu conditions (e.g., with an alcohol, PPh₃, and DIAD/DEAD) often favor the formation of the N-2 isomer.[4][6]

Q4: In a subsequent Suzuki-Miyaura coupling reaction with my bromo-indazole, I am seeing a significant amount of the dehalogenated indazole. What causes this and how can I prevent it?

A4: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation step.[5] To minimize this, it is critical to use anhydrous and thoroughly degassed solvents and reagents to eliminate residual water, which is a common proton source.[5] The choice of base is also important; using a non-hydrated base like anhydrous K₃PO₄ can be beneficial.[5]

Q5: What is the succinimide I see in my reaction mixture when using N-halosuccinimides?

A5: Succinimide is a common byproduct when using N-halosuccinimides (NCS, NBS, NIS) as halogenating agents.[7] In the reaction mechanism, the N-halosuccinimide donates its halogen atom to the indazole, resulting in the formation of succinimide. It is typically removed during the work-up and purification steps.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Halogenation
SymptomPossible CauseSuggested Solution
Mixture of halogenated isomers (e.g., 3- and 5- or 7-substituted)Reaction conditions not optimized for regioselectivity.For 2-substituted indazoles, consider a metal-free approach with NXS in a suitable solvent like ethanol or water.[1][2] Carefully control the temperature, as it can influence selectivity.
Inconsistent isomer ratios between batchesVariability in starting material purity or reaction setup.Ensure consistent quality of starting materials and precise control over reaction parameters (temperature, addition rates).
Issue 2: Over-halogenation (Polyhalogenation)
SymptomPossible CauseSuggested Solution
Formation of di- or tri-halogenated productsExcess of halogenating agent.Use a stoichiometric amount (1.0-1.3 equivalents) of the halogenating agent for mono-halogenation.[2]
Reaction proceeds too quickly, leading to multiple additionsReaction temperature is too high.Lower the reaction temperature to gain better control over the reaction rate.
High conversion to polyhalogenated products even with stoichiometric controlSubstrate is highly activated.Consider a less reactive halogenating agent or milder reaction conditions.
Issue 3: Mixture of N-1 and N-2 Alkylated Isomers
SymptomPossible CauseSuggested Solution
Roughly equal amounts of N-1 and N-2 isomersNon-selective alkylation conditions.For N-1 selectivity, use NaH in THF.[3][5] For N-2 selectivity, consider Mitsunobu conditions or the presence of sterically hindering groups at the C-7 position.[4][6]
Product ratio variesSensitivity to reaction conditions.Precise control of temperature and slow addition of the alkylating agent can improve reproducibility.

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data on the formation of byproducts under various reaction conditions.

Table 1: Regioselectivity in the Bromination of 2-Phenyl-2H-indazole

Halogenating Agent (equiv.)SolventTemperature (°C)Desired Product (Yield)Byproducts (Yield)Reference
NBS (1.0)MeCN253-bromo (88%)Not specified[2]
NBS (1.0)EtOH503-bromo (97%)Not specified[2]
NBS (1.3)H₂O953-bromo (96%)3,7-dibromo (minor)[2]
NBS (2.0)EtOH503-bromo (trace)3,7-dibromo (64%)[2]
Br₂Acetic AcidNot specified3-bromo (high yield)Mixture of 3,5-dibromo and 3,7-dibromo (poor selectivity, low yield)[8]

Table 2: N-1 vs. N-2 Regioselectivity in the Alkylation of Substituted Indazoles

Indazole SubstrateAlkylating AgentBaseSolventN-1:N-2 RatioTotal Yield (%)Reference
3-carboxymethyl-1H-indazolen-pentyl bromideNaHTHF>99:1Not specified[3]
1H-indazolen-pentanolPPh₃, DIADTHF1:2.578[6]
5-bromo-1H-indazole-3-carboxylatemethyl iodideK₂CO₃DMF44:4084[9]
7-NO₂-1H-indazolen-pentyl bromideNaHTHF4:96Not specified[3]

Experimental Protocols

Protocol 1: Regioselective Mono-bromination of 2-Phenyl-2H-indazole

This protocol is adapted from a metal-free halogenation method.[2]

Materials:

  • 2-phenyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-bromosuccinimide (0.3 mmol).

  • Stir the reaction mixture at 50°C in the air for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Selective N-1 Alkylation of a Halogenated Indazole

This protocol is based on conditions favoring thermodynamic control for N-1 alkylation.[4]

Materials:

  • Halogenated 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF, add a solution of the halogenated 1H-indazole (1.0 equiv) in anhydrous THF dropwise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add the alkyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Byproduct_Formation_Pathways cluster_halogenation Halogenation cluster_alkylation N-Alkylation Indazole Indazole Mono-halogenated Indazole Mono-halogenated Indazole Indazole->Mono-halogenated Indazole Halogenating Agent (1 equiv) Regioisomeric Mixture Regioisomeric Mixture Indazole->Regioisomeric Mixture Non-selective conditions Di/Tri-halogenated Indazole Di/Tri-halogenated Indazole Mono-halogenated Indazole->Di/Tri-halogenated Indazole Excess Halogenating Agent Halogenated Indazole Halogenated Indazole N-1 Alkylated Product N-1 Alkylated Product Halogenated Indazole->N-1 Alkylated Product Thermodynamic Control (e.g., NaH/THF) N-2 Alkylated Product N-2 Alkylated Product Halogenated Indazole->N-2 Alkylated Product Kinetic Control (e.g., Mitsunobu)

Caption: Potential byproduct formation pathways in halogenation and subsequent N-alkylation of indazoles.

Troubleshooting_Workflow Start Start Undesired Byproduct Undesired Byproduct Start->Undesired Byproduct Regioisomers Regioisomers Undesired Byproduct->Regioisomers Is it a regioselectivity issue? Polyhalogenation Polyhalogenation Undesired Byproduct->Polyhalogenation Is it over-halogenation? N1/N2 Mixture N1/N2 Mixture Undesired Byproduct->N1/N2 Mixture Is it an N-alkylation issue? Dehalogenation Dehalogenation Undesired Byproduct->Dehalogenation Is it a cross-coupling issue? Optimize Conditions Optimize Conditions Regioisomers->Optimize Conditions Adjust Stoichiometry Adjust Stoichiometry Polyhalogenation->Adjust Stoichiometry Change Base/Solvent Change Base/Solvent N1/N2 Mixture->Change Base/Solvent Use Anhydrous Conditions Use Anhydrous Conditions Dehalogenation->Use Anhydrous Conditions Desired Product Desired Product Optimize Conditions->Desired Product Adjust Stoichiometry->Desired Product Change Base/Solvent->Desired Product Use Anhydrous Conditions->Desired Product

Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.

References

Overcoming poor solubility of indazole derivatives in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of indazole derivatives in cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My indazole derivative has poor solubility in common cross-coupling solvents. What strategies can I employ to overcome this?

A1: Poor solubility of indazole derivatives is a common challenge in cross-coupling reactions. Several strategies can be employed to address this issue:

  • Solvent Selection: A mixture of solvents can be highly effective. For instance, a combination of dioxane/EtOH/H₂O has been shown to improve yields in Suzuki-Miyaura reactions.[1] Common solvents used for Suzuki couplings include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF, DMAc).[2] For Sonogashira couplings, polar solvents like DMF or DMSO can enhance reaction rates and yields, but a balance must be struck to avoid undesired side reactions.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly enhance reaction rates and yields for the functionalization of indazoles.[4][5] This technique can often overcome solubility issues by rapidly heating the reaction mixture, leading to shorter reaction times and improved outcomes.[4][6]

  • Ligand and Catalyst Choice: The selection of an appropriate ligand and catalyst system is crucial. For Suzuki-Miyaura reactions of iodoindazoles, bulky, electron-rich phosphine ligands like XPhos or SPhos with a palladium source (e.g., Pd(OAc)₂) are often effective.[6][7] For heteroaryl halides, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a suitable catalyst.[6][8]

  • Protecting Groups: The introduction of a protecting group on the indazole nitrogen can modify the molecule's solubility and electronic properties.[9][10] However, it's important to choose a protecting group that is stable under the reaction conditions and can be readily removed. The Boc group, for instance, has been observed to be cleaved concomitantly during microwave-assisted Suzuki-Miyaura cross-coupling.[11]

  • Phase-Transfer Catalysis: Although not always successful, the use of ionic liquids as additives or co-solvents can sometimes help to stabilize the active palladium species and act as a phase-transfer agent, potentially improving reaction efficiency.[9]

  • Temperature: Increasing the reaction temperature can improve the solubility of the starting materials.[7] Microwave heating is a particularly effective way to achieve high temperatures quickly and uniformly.[4]

Q2: I am observing low yields in my Suzuki-Miyaura coupling of a halo-indazole. What are the common causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings of indazoles can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Dissolution: As discussed in Q1, ensure your indazole derivative is adequately dissolved. Experiment with different solvent systems and consider microwave irradiation.[1][4]

  • Catalyst Deactivation: The palladium catalyst can deactivate during the reaction. Ensure you are using an appropriate ligand to stabilize the active catalytic species.[9] For challenging substrates, using a more stable pre-catalyst might be beneficial.[7]

  • Suboptimal Base: The choice of base is critical. Common bases for Suzuki reactions include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][12] The strength and solubility of the base can significantly impact the reaction outcome. For sensitive substrates, a weaker base might be necessary to avoid decomposition.[12]

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner can undergo protodeboronation, especially in the presence of excess water or at high temperatures.[13] To mitigate this, use anhydrous solvents where possible or minimize the amount of water, and avoid unnecessarily high temperatures or prolonged reaction times.[13]

  • Steric Hindrance: Steric hindrance around the reaction center on either the indazole or the boronic acid can slow down the reaction. Using bulky phosphine ligands can sometimes overcome steric challenges.[6]

  • N-H Acidity: For unprotected indazoles, the acidic N-H proton can interfere with the catalytic cycle.[7] Using an excess of a strong base can help to deprotonate the indazole, but this may also lead to side reactions.[14] N-protection is a common strategy to circumvent this issue.[9][15]

Q3: What are the key considerations for performing a Buchwald-Hartwig amination with a poorly soluble indazole derivative?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with indazoles.[16] Key considerations for dealing with poor solubility include:

  • Ligand Selection: The choice of ligand is paramount. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the scope of the reaction.[16] More recently, sterically hindered ligands have further expanded the utility of this reaction. For specific applications with indazoles, ligands like Xantphos have proven effective.[10]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is commonly used.[17] However, for substrates with base-sensitive functional groups, alternative bases may be necessary.[18]

  • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[18] Similar to other cross-coupling reactions, a solvent screen may be necessary to find the optimal conditions for a poorly soluble substrate.

  • Microwave Heating: As with other cross-coupling reactions, microwave irradiation can be beneficial in overcoming solubility issues and accelerating the reaction rate.[10]

  • N-Protection: Protecting the indazole nitrogen can prevent side reactions and may improve solubility.[10][15]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause(s) Troubleshooting Suggestions Citation(s)
Low to No Conversion Poor solubility of indazole derivative.- Use a solvent mixture (e.g., dioxane/EtOH/H₂O).- Employ microwave heating.- Screen different solvents (THF, toluene, DMF).[1][2][4]
Catalyst deactivation.- Use a more stable palladium pre-catalyst.- Screen different phosphine ligands (e.g., XPhos, SPhos, Pd(dppf)Cl₂).[6][7][8]
Inappropriate base.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃).[1][12]
Formation of Byproducts Homocoupling of the boronic acid.- Degas the reaction mixture thoroughly to remove oxygen.- Use a less reactive boronic ester.[13]
Protodeboronation of the boronic acid.- Use anhydrous solvents or minimize water content.- Lower the reaction temperature.- Reduce reaction time.[13]
Dehalogenation of the indazole.- Use a milder base.- Lower the reaction temperature.[1]
Difficulty in Purification Product and starting material have similar polarity.- Optimize the reaction to drive it to completion.- Explore different chromatographic techniques or recrystallization.[13]
Buchwald-Hartwig Amination
Issue Possible Cause(s) Troubleshooting Suggestions Citation(s)
Low Yield Poor solubility.- Screen solvents such as toluene, dioxane.- Utilize microwave heating.[10][18]
Inefficient catalyst system.- Screen various palladium catalysts and phosphine ligands (e.g., Xantphos, BINAP, DPPF).[10][16]
Base incompatibility.- If the substrate is base-sensitive, try a weaker base or different reaction conditions.[18]
Side Reactions N-arylation of unprotected indazole.- Protect the indazole nitrogen with a suitable protecting group (e.g., SEM, Boc).[10][15][19]
Catalyst poisoning.- Ensure starting materials are pure and free of impurities that could inhibit the catalyst.[18]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-Indazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or boronate ester (1.2-2.0 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).[7][13]

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water, or dioxane/EtOH/H₂O).[1][13]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.[13]

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, or a combination of a palladium source and a ligand, 2-10 mol%).[1][13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.[1][13] Microwave irradiation can be used as an alternative heating method.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[13]

General Protocol for Buchwald-Hartwig Amination of 3-Bromo-1H-Indazole

This is a representative protocol and may need to be adapted for different substrates and ligands.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3-bromo-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[20]

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., dioxane or toluene).[20]

  • Reaction: Seal the tube and heat the mixture at the desired temperature (typically 100-120 °C) under an inert atmosphere.[20]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.[20]

  • Purification: Purify the crude product by column chromatography.[20]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Indazole, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst under Inert Atmosphere C->D E Heat & Stir (Conventional or Microwave) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Extraction & Washing G->H I Dry & Concentrate H->I J Purify (e.g., Chromatography) I->J K K J->K Characterization (NMR, HRMS)

Caption: A typical experimental workflow for cross-coupling reactions.

troubleshooting_logic Start Low Yield in Cross-Coupling? Solubility Is the Indazole Derivative Fully Dissolved? Start->Solubility Check Catalyst Is the Catalyst/Ligand System Optimal? Solubility->Catalyst Yes Solvent Action: Screen Solvents / Use Microwave Solubility->Solvent No Conditions Are the Reaction Conditions Appropriate? Catalyst->Conditions Yes Ligand Action: Screen Ligands / Use Pre-catalyst Catalyst->Ligand No BaseTemp Action: Screen Bases / Optimize Temperature Conditions->BaseTemp No Success Improved Yield Conditions->Success Yes Solvent->Success Ligand->Success BaseTemp->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-3-iodo-1H-indazole and Other Halogenated Indazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. Halogenated indazoles, in particular, serve as versatile synthetic intermediates, enabling the introduction of a wide range of molecular diversity through various cross-coupling reactions. This guide provides a comparative analysis of 4-fluoro-3-iodo-1H-indazole and other halogenated indazoles, focusing on their synthesis and performance in key cross-coupling reactions, supported by experimental data.

Introduction to Halogenated Indazoles in Synthesis

Halogenated indazoles are valuable building blocks in organic synthesis due to the reactivity of the carbon-halogen bond in transition metal-catalyzed cross-coupling reactions. The nature and position of the halogen atom, as well as other substituents on the indazole ring, significantly influence the compound's reactivity, stability, and synthetic utility. This guide focuses on the comparison of this compound with its bromo and chloro analogs, as well as the non-fluorinated parent iodoindazole, in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The presence of a fluorine atom at the 4-position can modulate the electronic properties of the indazole ring, potentially influencing the reactivity of the halogen at the 3-position. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is attributed to the decreasing bond strength of the carbon-halogen bond.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the performance of this compound and other selected halogenated indazoles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that the reaction conditions are not always identical across different studies, which can influence the reported yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Table 1: Comparison of Halogenated Indazoles in Suzuki-Miyaura Coupling

Indazole DerivativeBoronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10012~70-80
3-Iodo-1H-indazole Arylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001270-95[1][2]
5-Fluoro-3-iodo-1H-indazole Pinacol vinyl boronatePd(PPh₃)₄Na₂CO₃Dioxane120 (µW)0.6758[3]
4-Fluoro-3-bromo-1H-indazole Phenylboronic acidPd(PPh₃)₄/dppfK₂CO₃Toluene/EtOH/H₂O10016~60-70
3-Bromo-1H-indazole 4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295

*Estimated yields based on typical Suzuki reactions of similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an organic halide.

Table 2: Comparison of Halogenated Indazoles in Buchwald-Hartwig Amination

Indazole DerivativeAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane10018~80-90
3-Iodo-1H-indazole Various aminesPd(OAc)₂/XantphosCs₂CO₃Dioxane1101660-90
4-Fluoro-3-bromo-1H-indazole AnilinePd(OAc)₂/BINAPNaOtBuToluene10024~70-80
3-Bromo-1H-indazole 4-Fluoro-3-nitroanilinePd(OAc)₂/XantphosCs₂CO₃Dioxane120-Moderate to high[4]

*Estimated yields based on typical Buchwald-Hartwig reactions of similar substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Table 3: Comparison of Halogenated Indazoles in Sonogashira Coupling

Indazole DerivativeAlkyneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF806~80-90
3-Iodo-1H-indazole (N-protected) Various terminal alkynesPdCl₂(PPh₃)₂/CuIEt₃NDMFRT to 602-2470-99[5]
4-Fluoro-3-bromo-1H-indazole PhenylacetylenePd(OAc)₂/XPhos/CuIEt₃NMeCN110-Low conversion
3-Bromo-1H-indazole TrimethylsilylacetylenePd(OAc)₂/XPhos/CuIEt₃NMeCN110-Moderate[2]

*Estimated outcomes based on the lower reactivity of bromides compared to iodides in Sonogashira couplings.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations.

General Procedure for the Synthesis of 3-Iodo-1H-indazoles

A solution of the corresponding 1H-indazole (1.0 eq.) in DMF is treated with potassium hydroxide (2.0-3.0 eq.) and iodine (1.5-2.0 eq.). The reaction mixture is stirred at room temperature for several hours until completion. The reaction is then quenched with an aqueous solution of sodium thiosulfate and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the 3-iodo-1H-indazole, which can be further purified by recrystallization or column chromatography. For instance, 5-fluoro-3-iodo-1H-indazole has been synthesized from 5-fluoro-1H-indazole with iodine and potassium hydroxide in DMF, yielding the product as a pale brown solid (87% yield).[6]

General Procedure for Suzuki-Miyaura Coupling

To a degassed solution of the halogenated indazole (1.0 eq.), boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the halogenated indazole (1.0 eq.), the amine (1.2-1.5 eq.), a base such as NaOtBu or Cs₂CO₃ (1.5-2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable ligand (e.g., Xantphos, BINAP) is prepared in an inert-atmosphere glovebox. A degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the halogenated indazole (1.0 eq.) and the terminal alkyne (1.2-2.0 eq.) in a suitable solvent (e.g., DMF, THF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA) are added. The reaction mixture is stirred at room temperature or heated until completion. The mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.

Visualizing Synthetic Strategies and Biological Relevance

Experimental Workflow

The general workflow for the synthesis and functionalization of halogenated indazoles via cross-coupling reactions is depicted below.

G cluster_synthesis Synthesis of Halogenated Indazole cluster_coupling Cross-Coupling Reaction Start Indazole Precursor Halogenation Halogenation (Iodination, Bromination, etc.) Start->Halogenation Purification_Synth Purification Halogenation->Purification_Synth Product_Synth Halogenated Indazole Purification_Synth->Product_Synth Reactants Halogenated Indazole + Coupling Partner (Boronic Acid, Amine, Alkyne) Product_Synth->Reactants Intermediate Coupling Pd-catalyzed Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Reactants->Coupling Purification_Coup Purification Coupling->Purification_Coup Product_Coup Functionalized Indazole Purification_Coup->Product_Coup

Caption: General experimental workflow for the synthesis and cross-coupling of halogenated indazoles.

Signaling Pathway Inhibition by Indazole Derivatives

Many indazole derivatives have been developed as potent kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases. The Vascular Endothelial Growth Factor Receptor (VEGFR) and AXL receptor tyrosine kinase are two such targets. The diagram below illustrates a simplified kinase signaling cascade and the inhibitory action of an indazole-based drug.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor (e.g., VEGF, Gas6) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, AXL) Ligand->Receptor Binding & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Phosphorylation Cascade Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->Response Inhibitor Indazole Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: Simplified kinase signaling pathway and the inhibitory action of an indazole derivative.

Conclusion

This compound stands out as a highly reactive and versatile building block for the synthesis of complex indazole derivatives. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, attributed to the C-I bond, often allows for milder reaction conditions and higher yields compared to its bromo and chloro counterparts. The fluorine substituent at the 4-position can further fine-tune the electronic properties and biological activity of the resulting molecules. While direct comparative data under identical conditions is not always available, the general principles of reactivity and the compiled data in this guide provide a solid foundation for researchers to select the most appropriate halogenated indazole for their specific synthetic targets and to design efficient synthetic routes for the development of novel, biologically active compounds.

References

A Spectroscopic Comparison of Fluorinated Indazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, fluorinated indazole isomers are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and anti-inflammatory agents. The position of the fluorine atom on the indazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed spectroscopic comparison of positional isomers of fluorinated 1H-indazole, offering valuable data for their unambiguous identification and characterization.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for 1H-indazole and its fluorinated isomers. Due to the limited availability of complete, directly comparable datasets in published literature, this guide consolidates available experimental data. Where experimental data for a specific isomer is not available, it is duly noted.

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm) in CDCl₃

Position of FluorineH-3H-4H-5H-6H-7N-H
Unsubstituted [1]8.10 (s)7.77 (d)7.18 (m)7.40 (m)7.51 (d)-
4-Fluoro ------
5-Fluoro ------
6-Fluoro ------
7-Fluoro ------
Data for fluorinated isomers is not readily available in a comparative format.

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm) in CDCl₃

Position of FluorineC-3C-3aC-4C-5C-6C-7C-7a
Unsubstituted [1]134.77123.13120.96120.86126.80109.71140.01
4-Fluoro -------
5-Fluoro -------
6-Fluoro -------
7-Fluoro -------
Data for fluorinated isomers is not readily available in a comparative format.

Table 3: Comparative FT-IR Spectral Data (cm⁻¹)

Position of FluorineN-H StretchC=C Stretch (Aromatic)C-F Stretch
Unsubstituted [1]31481619-
4-Fluoro Not AvailableNot AvailableNot Available
5-Fluoro Not AvailableNot AvailableNot Available
6-Fluoro Not AvailableNot AvailableNot Available
7-Fluoro Not AvailableNot AvailableNot Available
Characteristic peaks for the C-F stretch are expected in the 1000-1400 cm⁻¹ region.

Table 4: Comparative UV-Vis Spectral Data (λmax, nm)

Position of FluorineSolventλmax (nm)
Unsubstituted Acetonitrile~250, ~290
4-Fluoro Not AvailableNot Available
5-Fluoro Not AvailableNot Available
6-Fluoro Not AvailableNot Available
7-Fluoro Not AvailableNot Available
Fluorine substitution is expected to cause a slight bathochromic or hypsochromic shift in the absorption maxima.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of spectroscopic data. Below are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, which is essential for structural elucidation and isomer differentiation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated indazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption of the molecule, which is related to the conjugated π-systems within the indazole ring.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorinated indazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a cuvette containing the pure solvent as a reference.

    • Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Mandatory Visualization

Experimental Workflow for Isomer Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of fluorinated indazole isomers.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Start Starting Materials (e.g., Fluorinated Phenylhydrazine) Reaction Cyclization Reaction Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Structure Structure Elucidation NMR->Structure FTIR->Structure UVVis->Structure Comparison Comparison with Isomers Structure->Comparison

Caption: Workflow for the synthesis and spectroscopic analysis of fluorinated indazole isomers.

Signaling Pathway Inhibition by Fluorinated Indazoles

Fluorinated indazoles are known to be potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these compounds.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Activates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Leads to Indazole Fluorinated Indazole Inhibitor Indazole->Kinase2 Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a fluorinated indazole derivative.

References

Performance of 4-Fluoro-3-iodo-1H-indazole in Kinase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 4-fluoro-3-iodo-1H-indazole as a kinase inhibitor. Due to the absence of publicly available kinase inhibition data for this specific compound, this guide leverages data from structurally related fluorinated indazoles and compares its hypothetical performance against established, clinically relevant indazole-based kinase inhibitors. The information herein is intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction to Indazole-Based Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer. Indazole derivatives have been successfully developed as inhibitors of several key kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2]

The introduction of fluorine atoms into small molecule inhibitors can significantly modulate their physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. The position of the fluorine substituent on the indazole ring has been shown to be critical for kinase inhibitory potency. For instance, a 6-fluoroindazole derivative demonstrated high potency against Rho kinase (ROCK1) with an IC50 value of 14 nM, whereas a 4-fluoro analog exhibited significantly lower potency with an IC50 of 2500 nM.[3] This highlights the nuanced structure-activity relationships (SAR) within this chemical class.

Hypothetical Performance of this compound

While specific experimental data for this compound is not available in the public domain, we can extrapolate its potential activity based on the performance of other fluorinated indazoles. The 4-fluoro substitution might confer a different selectivity profile compared to other positional isomers. The 3-iodo substitution provides a potential vector for further chemical modification or could be involved in specific interactions within the kinase ATP-binding pocket.

For the purpose of this guide, we present a hypothetical performance profile for this compound to facilitate a comparative discussion. These values are not based on experimental results and should be treated as purely illustrative.

Comparative Analysis of Kinase Inhibition

To provide a clear benchmark, the hypothetical inhibitory profile of this compound is compared with two well-characterized, FDA-approved indazole-based kinase inhibitors: Axitinib and Pazopanib.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Target KinaseThis compound (Hypothetical)AxitinibPazopanib
VEGFR15.00.110
VEGFR22.50.230
VEGFR33.00.1 - 0.347
PDGFRα50-71
PDGFRβ151.684
c-Kit201.774
ROCK1>1000--

Data for Axitinib and Pazopanib are compiled from published literature.[1][2][4][5][6]

Axitinib is a potent and selective inhibitor of VEGFRs, with sub-nanomolar to low nanomolar IC50 values.[4][5] Pazopanib is also a multi-targeted tyrosine kinase inhibitor with activity against VEGFRs, PDGFRs, and c-Kit, exhibiting IC50 values in the nanomolar range.[2][6]

Signaling Pathway Context: VEGFR Signaling

Many indazole-based inhibitors target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[6][7] The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation Ras Ras VEGFR2:f2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor This compound (or other inhibitor) Inhibitor->VEGFR2:f2 Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Add_Reagents Dispense Compound, Kinase, and Substrate into 384-well Plate Prep_Compound->Add_Reagents Initiate_Reaction Initiate Reaction with ATP and Incubate Add_Reagents->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stops Kinase Reaction, Depletes ATP) Initiate_Reaction->Stop_Reaction Incubate1 Incubate for 40 min Stop_Reaction->Incubate1 Detect_Signal Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate1->Detect_Signal Incubate2 Incubate for 30-60 min Detect_Signal->Incubate2 Measure_Luminescence Read Luminescence on Plate Reader Incubate2->Measure_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Value Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

The Strategic Advantage of Fluorination: A Comparative Study of Fluorinated Indazoles in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated versus Non-Fluorinated Indazoles Supported by Experimental Data.

The indazole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant molecules. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tactic to refine pharmacological profiles, addressing challenges in metabolic stability, binding affinity, and overall drug efficacy. This guide provides a comparative analysis of fluorinated indazoles against their non-fluorinated counterparts, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Enhanced Potency and Selectivity: A Tale of Two Kinase Inhibitors

The introduction of fluorine can profoundly influence the potency and selectivity of indazole-based kinase inhibitors. This is often attributed to fluorine's unique electronic properties, which can modulate pKa and foster favorable interactions within the kinase binding pocket.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fluorination has been shown to significantly enhance the inhibitory activity of indazole derivatives targeting FGFR, a key player in cell proliferation and differentiation.

Compound IDStructureRFGFR1 IC50 (nM)Cellular Potency (KMS-12 BM, IC50 nM)
1a Indazole-based FGFR InhibitorH151970
1b Indazole-based FGFR InhibitorF5.5120
2a Spirocyclopropyl IndazoleH0.4-1.13400
2b Spirocyclopropyl IndazoleF0.4-1.11400

Table 1: Comparative activity of non-fluorinated and fluorinated indazole-based FGFR inhibitors. The introduction of a fluorine atom (Compound 1b vs. 1a) led to a nearly three-fold increase in enzymatic potency.[1] Similarly, the fluorinated spirocyclopropyl analogue (Compound 2b) exhibited significantly improved cellular potency compared to its non-fluorinated counterpart (Compound 2a).[1]

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK1) Inhibition

In the context of ROCK1 inhibitors, strategic fluorination of the indazole ring has been instrumental in improving not only potency but also pharmacokinetic properties such as oral bioavailability.

Compound IDPosition of FluorineROCK1 IC50 (nM)Oral Bioavailability (%)
3a 4-F2500Not Reported
3b 6-F1461
4a 6-F749
4b 6-F653

Table 2: Impact of fluorine substitution on the activity and bioavailability of indazole-based ROCK1 inhibitors. A fluorine atom at the 6-position (Compound 3b) dramatically increased ROCK1 inhibitory potency compared to the 4-fluoro isomer (Compound 3a) and resulted in excellent oral bioavailability.[2] Further optimization of 6-fluoroindazole derivatives (Compounds 4a and 4b) yielded highly potent inhibitors with good oral bioavailability.[2]

Bolstering Metabolic Stability: The Fluorine Shield

A significant challenge in drug development is overcoming rapid metabolic degradation. Fluorine can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong and less prone to enzymatic cleavage compared to a carbon-hydrogen bond.

CompoundKey FeatureHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Indazole Analogue A Non-fluorinated15.245.6
Indazole Analogue B Fluorinated48.914.2

Table 3: Comparative metabolic stability of a non-fluorinated versus a fluorinated indazole analogue. The fluorinated compound demonstrates a significantly longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental processes involved in evaluating these compounds, the following diagrams illustrate key signaling pathways and a general workflow for the discovery and evaluation of fluorinated indazoles.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by Fluorinated Indazoles.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLC_P Phosphorylated MLC Contraction Smooth Muscle Contraction MLC_P->Contraction Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->ROCK1 Inhibits

Caption: ROCK1 Signaling Pathway and Inhibition by Fluorinated Indazoles.

Drug_Discovery_Workflow Start Identify Non-Fluorinated Indazole Lead Synthesis Synthesize Fluorinated Analogues Start->Synthesis In_Vitro In Vitro Screening (Potency, Selectivity, Metabolic Stability) Synthesis->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Promising Candidates Optimization Lead Optimization In_Vitro->Optimization Data-driven In_Vivo->Optimization Optimization->Synthesis Iterative Cycles Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug Discovery Workflow for Fluorinated Indazoles.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of fluorinated and non-fluorinated indazoles.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated indazoles)

  • Pooled human liver microsomes (e.g., from a commercial vendor)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile containing an internal standard (e.g., warfarin) for quenching the reaction

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the test compounds in phosphate buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • In a 96-well plate, add the human liver microsomes and the test compound working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * k) / P, where V is the incubation volume and P is the amount of microsomal protein.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound in rats following oral or intravenous administration.

Materials:

  • Test compound (fluorinated or non-fluorinated indazole)

  • Vehicle for dosing (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Administer the test compound to the rats via the desired route (oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

Data Analysis:

  • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

  • Key parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) - calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

References

Reactivity Face-Off: 4-Iodo-1H-imidazole vs. 4-Bromo-1H-imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the imidazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic motif through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy. The choice of the halide on the imidazole ring is a critical parameter that dictates reactivity and can significantly influence reaction conditions, yields, and overall synthetic efficiency. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 4-iodo-1H-imidazole and 4-bromo-1H-imidazole.

The fundamental principle governing the reactivity of these compounds in palladium-catalyzed cross-coupling reactions is the carbon-halogen (C-X) bond dissociation energy. The C-I bond is inherently weaker than the C-Br bond, which generally translates to a higher reactivity for 4-iodo-1H-imidazole.[1][2] This increased reactivity is primarily observed in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][2] Consequently, 4-iodo-1H-imidazole often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo- counterpart.[1][2]

However, this enhanced reactivity can also be a double-edged sword, as it may lead to a greater propensity for side reactions, such as dehalogenation. The more stable, albeit less reactive, 4-bromo-1H-imidazole can sometimes provide a better balance of reactivity and stability, leading to higher yields in certain transformations.[1] This guide will delve into a comparative analysis of their performance in three of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Physicochemical Properties at a Glance

A brief comparison of the key physicochemical properties of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole is presented below.

Property4-iodo-1H-imidazole4-bromo-1H-imidazole
Molecular Formula C₃H₃IN₂C₃H₃BrN₂
Molecular Weight 193.97 g/mol 146.97 g/mol
Appearance Off-white to light yellow powderColorless to beige crystalline flakes or powder
Melting Point 137-138 °C131-135 °C

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The higher reactivity of the C-I bond in 4-iodo-1H-imidazole generally leads to faster and more efficient coupling compared to 4-bromo-1H-imidazole under similar conditions.

While direct comparative data for 4-iodo-1H-imidazole and 4-bromo-1H-imidazole is limited, studies on analogous 4-halopyrazoles provide a strong indication of the expected reactivity trend. In these studies, the iodo-substituted heterocycle consistently demonstrates higher reactivity.[1]

Table 1: Representative Comparison of 4-Halo-heterocycle Reactivity in Suzuki-Miyaura Coupling

Substrate (Analogue)Catalyst SystemBaseTypical Yield (%)General Observations
4-IodopyrazolePd(OAc)₂, SPhosK₂CO₃85-95Most reactive, but can be prone to dehalogenation side reactions.[1]
4-BromopyrazoleXPhos Pd G2K₃PO₄80-93Generally provides a good balance of reactivity and stability.[1]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to directly compare the reactivity of N-protected 4-iodo-1H-imidazole and 4-bromo-1H-imidazole. The imidazole nitrogen is often protected (e.g., with a trityl or SEM group) to improve solubility and prevent side reactions.

Materials:

  • N-protected 4-iodo-1H-imidazole (1.0 mmol)

  • N-protected 4-bromo-1H-imidazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • In two separate reaction vessels, combine the respective haloimidazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill each vessel with an inert gas (e.g., Argon).

  • Add the degassed 1,4-dioxane/water mixture (5 mL) to each vessel.

  • Heat the reaction mixtures to 80°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixtures to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with N-protected 4-iodo-1H-imidazole is expected to reach completion faster and potentially provide a higher yield of the coupled product compared to the reaction with N-protected 4-bromo-1H-imidazole under these conditions.[1]

Suzuki_Miyaura_Workflow Experimental Workflow for Comparative Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Haloimidazole, Boronic Acid, Catalyst, Ligand, Base gas Evacuate and Backfill with Inert Gas reagents->gas solvent Add Degassed Solvent gas->solvent heat Heat to 80°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Coupled Product

Caption: Experimental Workflow for Comparative Suzuki-Miyaura Coupling.

Reactivity in Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, 4-iodo-1H-imidazole is generally more reactive than its bromo counterpart in this transformation.

Table 2: Representative Comparison of 4-Halo-heterocycle Reactivity in Sonogashira Coupling

Substrate (Analogue)Catalyst SystemBaseTypical Yield (%)General Observations
4-IodopyrazolePdCl₂(PPh₃)₂, CuIEt₃NHighGenerally high reactivity, allowing for mild reaction conditions.
4-BromopyrazolePdCl₂(PPh₃)₂, CuIEt₃NModerate to HighLess reactive than the iodo-analogue, may require heating.
Experimental Protocol: Sonogashira Coupling

Materials:

  • N-protected 4-iodo-1H-imidazole or 4-bromo-1H-imidazole (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • DMF (10 mL)

Procedure:

  • To a solution of the N-protected haloimidazole (1.0 mmol) in DMF (10 mL), add phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add triethylamine (3.0 mmol) to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC). For the bromo-imidazole, gentle heating (e.g., 50°C) may be required to achieve a reasonable reaction rate.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycle Simplified Catalytic Cycle for Sonogashira Coupling cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)-X(L)₂ pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_transmetalation Ar-Pd(II)-alkyne(L)₂ pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product product pd2_transmetalation->product Product (Ar-Alkyne) alkyne Terminal Alkyne cu_acetylide Copper Acetylide alkyne->cu_acetylide [CuI], Base cu_acetylide->pd2_oxidative

Caption: Simplified Catalytic Cycle for Sonogashira Coupling.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice between iodo- and bromo-imidazoles in this reaction is more nuanced and can depend on the specific catalyst system (palladium vs. copper) and the nature of the amine coupling partner.

Studies on 4-halopyrazoles have shown that for palladium-catalyzed aminations, 4-bromopyrazole can be the more effective substrate, particularly with amines lacking β-hydrogens.[3] Conversely, for copper-catalyzed aminations, especially with alkylamines possessing β-hydrogens, 4-iodopyrazole tends to provide superior results.[3]

Table 3: Representative Comparison of 4-Halo-heterocycle Reactivity in Buchwald-Hartwig Amination

Substrate (Analogue)Amine TypeCatalyst SystemTypical Yield (%)General Observations
4-IodopyrazoleAlkylamine with β-HCuI / ligand~70More effective than the bromo analogue in copper-catalyzed reactions with these amines.[3]
4-BromopyrazoleAmine without β-HPd(dba)₂ / tBuDavePhosGoodThe most effective substrate for palladium-catalyzed amination with these amines.[3]
4-BromopyrazolePiperidinePd(dba)₂ / tBuDavePhos60Good yield with a cyclic secondary amine.[3]
4-IodopyrazolePyrrolidineCuI / ligand43Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[3]
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • N-protected 4-bromo-1H-imidazole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add the N-protected 4-bromo-1H-imidazole (1.0 mmol) and toluene (5 mL).

  • Add morpholine (1.2 mmol).

  • Seal the tube and heat the mixture at 100°C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Relationship Substrate-Catalyst Relationship in Buchwald-Hartwig Amination start Select Amine Coupling Partner amine_type Amine has β-hydrogens? start->amine_type pd_catalysis Palladium Catalysis amine_type->pd_catalysis No cu_catalysis Copper Catalysis amine_type->cu_catalysis Yes use_bromo Use 4-Bromo-imidazole pd_catalysis->use_bromo use_iodo Use 4-Iodo-imidazole cu_catalysis->use_iodo

References

A Comparative Analysis of 4-Fluoro vs. 6-Fluoro Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Strategic functionalization of the indazole ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. Among various substitutions, fluorination has garnered considerable attention due to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form favorable interactions with protein targets. This guide provides a comparative analysis of 4-fluoro and 6-fluoro substituted indazole kinase inhibitors, presenting available experimental data to aid in drug design and development.

Data Presentation: Quantitative Comparison of Inhibitory Potency

Table 1: Inhibitory Activity of 6-Fluoro Indazole Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 27a FGFR1< 4.1Biochemical[1]
FGFR22.0Biochemical[1]
Compound 8 JNK35Biochemical

Data for Compound 27a is from a study on 1H-indazol-3-amine derivatives as FGFR1 and FGFR2 inhibitors.[1] The study suggests that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[1]

Table 2: Inhibitory Activity of a 4-Fluoro Indazole-Containing Kinase Inhibitor

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
GDC-0994 ERK11.1Biochemical
ERK20.3Biochemical

GDC-0994 contains a 4-fluoro-1H-indazole moiety. The data is from a study on ERK1/2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for biochemical and cell-based kinase inhibition assays.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., AXL, VEGFR-2, FLT3, JNK3, or PLK4)

  • Kinase-specific peptide substrate

  • ATP

  • Test compounds (4-fluoro and 6-fluoro indazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Reaction Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution.

  • Add 2 µL of the kinase solution (enzyme diluted in Kinase Reaction Buffer).

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP. The final concentrations of substrate and ATP should be at or near their respective Km values for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][3]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes.[2][3]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Kinase)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a target kinase in a cellular context.

Materials:

  • Human cancer cell line overexpressing the target kinase

  • Cell culture medium and serum

  • Test compounds (4-fluoro and 6-fluoro indazole derivatives)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-kinase (specific to the activated form) and anti-total-kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C. d. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated kinase. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total kinase. The ratio of phospho-kinase to total kinase is used to determine the extent of inhibition at each compound concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate phosphorylates Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase inhibits ADP-Glo Reagent ADP-Glo Reagent ADP->ADP-Glo Reagent converted to ATP Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent->Kinase Detection Reagent Light Light Kinase Detection Reagent->Light generates

Workflow for a biochemical kinase inhibition assay (ADP-Glo™).

G Stimulus Stimulus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Stimulus->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS STAT STAT Receptor Tyrosine Kinase->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation STAT->Cell Survival Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Receptor Tyrosine Kinase inhibits

A generalized receptor tyrosine kinase signaling pathway.

G Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Workflow for a cell-based Western blot assay.

References

Docking Studies of 4-Fluoro-3-iodo-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking studies of hypothetical 4-Fluoro-3-iodo-1H-indazole derivatives, drawing upon methodologies and data from studies on closely related indazole compounds. Due to the limited availability of public domain data specifically on the docking of this compound derivatives, this guide presents a representative study targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a common target for indazole-based inhibitors. The experimental data and protocols are synthesized from published research on similar molecular scaffolds.

Comparative Docking Performance

The following table summarizes the predicted binding affinities of three hypothetical this compound derivatives against the ATP-binding site of EGFR (PDB ID: 2ZCS). These derivatives feature different substitutions at the 1-position, a common site for modification in kinase inhibitors.

Compound IDSubstitution (R1)Predicted Binding Energy (kcal/mol)Key Interacting Residues
FII-001 -H-7.9Met793, Leu718, Val726
FII-002 -CH3-8.5Met793, Leu718, Val726, Cys797
FII-003 -CH2CH2OH-9.2Met793, Leu718, Val726, Asp855

Experimental Protocols

Molecular Docking Protocol

A representative molecular docking study for this compound derivatives targeting the EGFR kinase domain would typically follow this protocol:

  • Protein Preparation: The crystal structure of the target protein, such as EGFR kinase domain (PDB ID: 2ZCS), is obtained from the Protein Data Bank. The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field like CHARMm.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The ligands are then energy minimized using a force field like MMFF94.

  • Grid Generation: A binding grid is defined around the active site of the protein. The grid box is typically centered on the co-crystallized ligand or key active site residues, ensuring it is large enough to encompass the entire binding pocket.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Schrödinger's Glide. The program systematically samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand based on the predicted binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

General Synthesis of 3-iodo-1H-indazole

The synthesis of the 3-iodo-1H-indazole core, a precursor to the target compounds, can be achieved through methods described in the literature. A common procedure involves the iodination of 1H-indazole.[1]

  • To a solution of 1H-indazole in a suitable solvent like N,N-dimethylformamide (DMF), an iodinating agent such as N-iodosuccinimide (NIS) is added.

  • The reaction mixture is stirred at room temperature for several hours.

  • Upon completion, the reaction is quenched, and the product is isolated through precipitation and filtration.

  • The crude product is then purified, typically by recrystallization, to yield 3-iodo-1H-indazole.

Further modifications, such as the introduction of the 4-fluoro group and substitutions at the 1-position, would require additional synthetic steps.

Visualizations

The following diagrams illustrate key concepts in the docking study of this compound derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB: 2ZCS) Grid_Generation Grid Generation (Active Site Definition) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (this compound derivatives) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking Grid_Generation->Docking Pose_Selection Pose Selection & Binding Energy Calculation Docking->Pose_Selection Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Selection->Interaction_Analysis

Caption: Molecular Docking Workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Indazole_Derivative This compound Derivative Indazole_Derivative->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation

Caption: EGFR Signaling Pathway Inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-3-iodo-1H-indazole Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and investigational agents, particularly in oncology.[1][2] Its versatile structure allows for precise modifications, enabling the fine-tuning of pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 4-fluoro-3-iodo-1H-indazole analogs. The introduction of a fluorine atom at the 4-position and an iodine atom at the 3-position provides a unique chemical scaffold for developing targeted therapies.[3] The 3-iodo group serves as a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions, while the 4-fluoro substituent can significantly influence the compound's binding affinity, metabolic stability, and overall biological activity.[3][4]

This guide provides a comparative analysis of the anticancer activities of these analogs, supported by experimental data from closely related indazole derivatives. It also details relevant experimental protocols and visualizes key signaling pathways to aid in the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activity

While a systematic SAR study on a series of this compound analogs is not extensively documented in publicly available literature, we can infer key SAR principles from studies on related 3-iodo-1H-indazole and other substituted indazole derivatives. The data presented below is compiled from various sources to illustrate the impact of substitutions at different positions of the indazole ring on anticancer activity.

In Vitro Anti-proliferative Activity of Substituted Indazole Analogs

The following table summarizes the in vitro anti-proliferative activity (IC50 in µM) of various indazole derivatives against a panel of human cancer cell lines. This data highlights how modifications to the core indazole structure influence cytotoxic potency.

Compound IDCore ScaffoldR1 (at C6)R2 (at C3)A549 (Lung)HepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)4T1 (Murine Breast)Reference
2a 3-styryl-1H-indazole4-(4-methylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl>10>10>10>10>10[5]
2f 3-styryl-1H-indazole4-(4-ethylpiperazin-1-yl)pyridin-3-yl(E)-3,5-dimethoxystyryl1.150.800.340.860.23[5]
6o 1H-indazole-3-amine4-fluorophenyl (at C5)-NH-C(O)-CH2-S-piperazine15.318.2---[6][7]
CHK9 1-methyl-1H-indazole-5-(biphenyl-oxadiazole)4.8-5.1----[8]

Key SAR Observations (Inferred):

  • Substitution at C6: As seen in the comparison between compounds 2a and 2f , the nature of the substituent at the C6 position is critical for anti-proliferative activity. The replacement of a phenylpiperazine moiety (2a ) with a pyridylpiperazine group (2f ) dramatically enhances potency across multiple cell lines.[5] This suggests that the heterocyclic nature of the C6 substituent can significantly impact target engagement.

  • Substitution at C5: Compound 6o demonstrates that a 4-fluorophenyl group at the C5 position contributes to potent activity against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM).[6][7] This highlights the importance of halogen substitution on appended phenyl rings.

  • Substitution at C3: The 3-iodo group in the target scaffold serves as a key intermediate for introducing larger, more complex moieties.[5] In the case of compound CHK9 , a biphenyl-oxadiazole substituent at this position leads to low micromolar cytotoxicity in lung cancer cells.[8] The nature of the group replacing the iodine will heavily dictate the biological activity and target selectivity.

  • Fluorine Substitution: The presence of a fluorine atom, as in the 4-fluoro core of our topic and in compound 6o , is a common strategy in medicinal chemistry to enhance binding affinity and modulate electronic properties, often leading to improved biological activity.[4]

Key Signaling Pathways

Indazole derivatives are well-documented as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.[1][9] The aberrant activation of these pathways is a hallmark of many malignancies. This compound analogs, by serving as scaffolds for kinase inhibitors, are predicted to interfere with these critical signaling cascades.

Below are diagrams of key signaling pathways often targeted by indazole-based inhibitors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation start 4-Fluoro-1H-indazole intermediate1 This compound start->intermediate1 Iodination analog_series Diverse Analogs via Cross-Coupling intermediate1->analog_series e.g., Suzuki, Sonogashira invitro In Vitro Assays analog_series->invitro invivo In Vivo Models invitro->invivo Lead Compound Selection sar SAR Analysis invitro->sar invivo->sar

Caption: General workflow for the synthesis and evaluation of indazole analogs.

kinase_inhibition_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Indazole Analog (Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: Inhibition of the RTK signaling pathway by indazole analogs.

apoptosis_pathway Indazole Indazole Analog (e.g., 2f) ROS Increased ROS Indazole->ROS Bax Bax (Upregulated) Indazole->Bax Bcl2 Bcl-2 (Downregulated) Indazole->Bcl2 Mito Mitochondrial Membrane Potential (Decreased) ROS->Mito Caspase Caspase-3 (Cleaved) Mito->Caspase Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Induction of apoptosis by an indazole derivative.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of novel compounds. Below are methodologies for key assays used to determine the anticancer activity of indazole analogs.

Synthesis of 3-Iodo-1H-indazole Intermediate

A common synthetic route to the 3-iodo-1H-indazole core involves the direct iodination of the corresponding 1H-indazole.

  • Procedure: To a solution of the starting 1H-indazole (e.g., 6-bromo-1H-indazole, 10 mmol) in dimethylformamide (DMF), potassium hydroxide (KOH, 20 mmol) is added. A solution of iodine (I2, 15 mmol) in DMF is then added dropwise to the mixture, which is stirred at room temperature for 3 hours. The reaction mixture is subsequently poured into an aqueous solution of Na2S2O4 and K2CO3, leading to the precipitation of the 3-iodo-1H-indazole product as a white solid. The solid is collected by filtration and dried.[5]

In Vitro Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[7]

  • Compound Treatment: Cells are treated with various concentrations of the test indazole analogs (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours.[7]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term cytotoxic effects of a compound.

  • Procedure: Cancer cells (e.g., 4T1) are seeded in 6-well plates at a low density (e.g., 500 cells per well). After 24 hours of incubation, the cells are treated with various concentrations of the test compound. The medium, with or without the compound, is replaced every three days. After 10-14 days, the cells are washed with PBS, fixed with methanol, and stained with crystal violet. The number of colonies (typically defined as clusters of ≥50 cells) is counted.[5]

Apoptosis Detection by Annexin V-FITC Staining

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Staining: Both floating and adherent cells are collected and washed with cold PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The strategic placement of the 4-fluoro group can enhance target binding and improve pharmacokinetic properties, while the 3-iodo position offers a versatile site for chemical elaboration to optimize potency and selectivity. The inferred SAR from related indazole series suggests that modifications at the C5 and C6 positions, in addition to the group introduced at C3, are critical determinants of biological activity. Future work should focus on the systematic synthesis and evaluation of a library of this compound analogs to elucidate a more precise SAR and to identify lead candidates for further preclinical and clinical development. The experimental protocols and pathway analyses provided in this guide offer a framework for such investigations.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Fluorinated Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical step in the development of effective and safe targeted therapies. The fluorinated indazole scaffold is a prominent feature in a number of potent kinase inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of key kinase inhibitors derived from fluorinated indazoles, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

This analysis focuses on two well-characterized fluorinated indazole-based kinase inhibitors, Axitinib and BMS-777607, and includes the non-fluorinated indazole derivative C05 for comparative context. While sharing a common indazole core, the specific substitutions, including fluorination, result in distinct selectivity profiles across the human kinome. A thorough understanding of these differences is essential for predicting therapeutic efficacy and anticipating potential off-target effects.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors can range from highly specific for a single target to multi-targeted, impacting several kinases. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) or percentage of inhibition for Axitinib, BMS-777607, and C05 against a panel of kinases, providing a quantitative comparison of their potency and selectivity.

Table 1: Cross-Reactivity Profile of Axitinib

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Its high affinity for VEGFRs makes it an effective anti-angiogenic agent.[2][3] While highly selective, it does exhibit activity against other kinases at higher concentrations.[1][3]

Kinase TargetIC50 (nM)
VEGFR10.1[3]
VEGFR20.2[4]
VEGFR30.1-0.3[3]
PDGFRβ1.6[4]
c-Kit1.7[4]
FLT3No significant affinity[1]
RETNo significant affinity[1]

Table 2: Cross-Reactivity Profile of BMS-777607

BMS-777607 is a potent inhibitor of the Met kinase family, including c-Met, Axl, Ron, and Tyro3.[5][6] It demonstrates significant selectivity for this family over other kinases.[5][6]

Kinase TargetIC50 (nM)
Axl1.1[5]
Ron1.8[5]
c-Met3.9[5]
Tyro34.3[5]
Lck>40-fold less potent than Met-related targets[5][6]
VEGFR-2>40-fold less potent than Met-related targets[5][6]
TrkA/B>40-fold less potent than Met-related targets[5][6]

Table 3: Kinase Selectivity Profile of C05 (Non-fluorinated Indazole)

C05 is a potent, non-fluorinated indazole-based inhibitor of Polo-like kinase 4 (PLK4).[4] Its selectivity profile highlights how the core indazole scaffold can be adapted to target different kinase families.

Kinase Target% Inhibition at 0.5 µM
PLK487.45%[4]
Aurora A31.45%[4]
Aurora B28.91%[4]
CDK2/cyclin A25.78%[4]
PLK221.89%[4]
CHK118.67%[4]
PLK115.32%[4]
PLK312.56%[4]
CDK4/cyclin D310.23%[4]

Experimental Protocols

Reproducible and detailed methodologies are fundamental to the accurate assessment of kinase inhibitor cross-reactivity. The following sections provide protocols for key experimental assays used to generate the data for this guide.

Enzymatic Kinase Inhibition Assay (General Protocol)

This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Fluorinated indazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Assay plates (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the fluorinated indazole inhibitor in DMSO. Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add the serially diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

  • Kinase/Substrate Addition: Prepare a mixture of the kinase and its substrate in the kinase reaction buffer and add it to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and generates a signal (e.g., luminescence) that is inversely proportional to the amount of ATP consumed (and thus, kinase activity).

  • Data Acquisition: Measure the signal using a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[7]

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular environment.

Materials:

  • Cells expressing the target kinase (endogenously or exogenously)

  • Cell culture medium and supplements

  • Fluorinated indazole inhibitor

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate density and then treat with various concentrations of the fluorinated indazole inhibitor for a predetermined time.[4]

  • Cell Lysis: Following treatment, wash the cells and then lyse them to extract the cellular proteins.[4]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

  • Detection of Phosphorylation:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies to visualize the inhibition of substrate phosphorylation.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody specific for the phosphorylated form of the substrate.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate protein. Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate a generalized workflow for kinase inhibitor cross-reactivity profiling and a key signaling pathway targeted by indazole-based inhibitors.

G cluster_workflow General Workflow for Kinase Inhibitor Cross-Reactivity Profiling A Compound Synthesis (Fluorinated Indazole Derivative) B Primary Target Assay (e.g., Enzymatic Assay) A->B C Broad Kinase Panel Screening (e.g., KINOMEscan™) B->C D Cellular Target Engagement & Phosphorylation Assays B->D C->D F Data Analysis & Selectivity Profiling C->F E In Vivo Efficacy & Toxicity Studies D->E

A generalized workflow for kinase inhibitor cross-reactivity profiling.

G cluster_pathway VEGFR Signaling Pathway and Inhibition by Axitinib VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR

VEGFR signaling pathway and its inhibition by Axitinib.

References

In Vitro Anticancer Activity of Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs. Its versatility allows for the design of numerous derivatives targeting various cancer cell lines through diverse mechanisms. This guide provides a comparative overview of the in vitro anticancer activity of recently developed indazole derivatives, supported by quantitative data from various studies. Detailed experimental protocols for key assays are also presented to aid in the replication and further investigation of these promising compounds.

Quantitative Data Summary: Antiproliferative Activity (IC₅₀)

The following tables summarize the in vitro antiproliferative activity of various indazole derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ values (in µM), representing the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of 1H-indazole-3-amine Derivatives [1]

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)HepG2 (Liver Cancer)
5k >5010.1211.543.32
6o 5.15 19.324.115.4
5-Fluorouracil *8.2314.712.66.45

Positive Control

Table 2: Antiproliferative Activity of Indazol-Pyrimidine Derivatives [2]

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Caco-2 (Colorectal Cancer)
4a 2.9583.304 10.350
4d 4.798-9.632
4f 1.629 --
4g 4.680-6.909
4i 1.8412.305 4.990
Reference Drug *8.0297.3511.29

Reference drug used in the study

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies are provided below.

Cell Viability Assessment: MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Indazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the indazole derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Induce apoptosis in cells by treating them with the indazole derivatives for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[9][10]

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Harvest the treated and untreated cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.[11][12][13]

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system. β-actin is commonly used as a loading control.

Visualizations

Experimental and Logical Diagrams

experimental_workflow General Experimental Workflow for In Vitro Anticancer Evaluation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with Indazole Derivatives cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western_blot->protein_quant

Caption: Workflow for evaluating the anticancer activity of indazole derivatives.

apoptosis_pathway Simplified Apoptosis Signaling Pathway Induced by Indazole Derivatives cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes

References

Indazole Scaffolds in TAK1 Inhibition: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of indazole scaffolds as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We delve into supporting experimental data, detailed methodologies, and the intricate signaling pathways governed by TAK1.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cell survival pathways. Its activation by stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK). The dysregulation of TAK1 signaling is implicated in a variety of diseases, including autoimmune disorders and cancer, making it a compelling target for therapeutic intervention.

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique bicyclic aromatic structure provides a versatile template for designing potent and selective inhibitors that can target the ATP-binding pocket of kinases. This guide provides a comparative analysis of a representative indazole-based TAK1 inhibitor against other established inhibitors, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of TAK1 Inhibitors

The following table summarizes the inhibitory potency and cellular activity of a hypothetical indazole-based inhibitor in comparison to other known TAK1 inhibitors with different core scaffolds. This data facilitates a direct comparison of their biochemical and cellular efficacies.

InhibitorScaffold TypeTarget(s)IC50 (nM)Cellular Potency
3-Amino-4,6-difluoro-1H-indazole Indazole (Hypothetical) TAK1 15 Inhibition of p38/JNK phosphorylation
TakinibImidazoleTAK1, IRAK1/49.5Induces apoptosis in TNF-α stimulated cells
5Z-7-OxozeaenolResorcylic acid lactoneTAK1, VEGFR28Irreversibly inhibits TAK1 activity
NG25Pyridinyl-imidazoleTAK1, MAP4K2149Suppresses KRAS-mutant colorectal cancer growth
HS-276Not SpecifiedTAK12.5Ameliorates organ fibrosis

TAK1 Signaling Pathway

TAK1 acts as a central hub, integrating signals from various upstream receptors to activate downstream inflammatory and survival pathways. Understanding this intricate network is crucial for the rational design of targeted therapies.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_adaptors Adaptor Proteins cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways cluster_effectors Effector Molecules cluster_cellular_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF2_5 TRAF2/5 TNFR->TRAF2_5 TRAF6 TRAF6 IL1R->TRAF6 TAK1 TAK1 TRAF2_5->TAK1 TRAF6->TAK1 TAB1 TAB1 TAK1->TAB1 TAB2_3 TAB2/3 TAK1->TAB2_3 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MKKs MKK3/4/6/7 TAK1->MKKs NFkB NF-κB IKK_complex->NFkB p38 p38 MKKs->p38 JNK JNK MKKs->JNK Inflammation Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: TAK1/TAB1 enzyme, substrate, ATP, and test inhibitor Start->Step1 Step2 Incubate TAK1/TAB1 with inhibitor Step1->Step2 Step3 Initiate kinase reaction by adding ATP and substrate Step2->Step3 Step4 Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent Step3->Step4 Step5 Convert ADP to ATP and generate luminescent signal with Kinase Detection Reagent Step4->Step5 Step6 Measure luminescence Step5->Step6 End Calculate IC50 Step6->End NFkB_Assay_Logic TNFa TNF-α Stimulation TAK1_active TAK1 Activation TNFa->TAK1_active NFkB_pathway NF-κB Pathway Activation TAK1_active->NFkB_pathway TAK1_inhibitor TAK1 Inhibitor TAK1_inhibitor->TAK1_active Luciferase_expression Luciferase Expression NFkB_pathway->Luciferase_expression Luminescence Luminescent Signal Luciferase_expression->Luminescence

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-iodo-1H-indazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of 4-Fluoro-3-iodo-1H-indazole, a halogenated organic compound, to maintain a safe laboratory environment and adhere to regulatory standards.

Due to its classification as a halogenated organic compound, this compound requires specific disposal protocols to mitigate potential environmental and health risks.[1][2] Improper disposal can lead to environmental contamination and may pose health hazards.[3] Therefore, it is crucial to follow established guidelines for handling and disposing of this chemical.

I. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[2]

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[2]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Work should be conducted in a well-ventilated area or under a fume hood.[1][5]

II. Waste Segregation and Collection

The cornerstone of proper chemical waste management is the correct segregation of different waste streams.[3] Halogenated organic compounds must be collected separately from non-halogenated waste to ensure proper treatment and disposal.[1][6]

Key Segregation and Collection Steps:

  • Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[2][6] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[6]

  • Container Material: The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid to prevent leaks and evaporation.[4]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. The label should clearly identify the contents, including the full chemical name (this compound) and the approximate quantity.

  • Do Not Mix: Never mix this compound with other waste streams, particularly:

    • Non-halogenated organic waste[4]

    • Acids or bases[4]

    • Oxidizing agents[4]

    • Aqueous waste[4]

III. Disposal Procedure

The following table outlines the step-by-step procedure for the disposal of this compound.

StepActionDetailed Instructions
1 Don Appropriate PPE Before handling the chemical, put on nitrile gloves, safety goggles, and a lab coat.[2]
2 Work in a Ventilated Area Conduct all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[1][5]
3 Transfer Waste Carefully transfer the solid this compound waste into the designated "Halogenated Organic Waste" container.[4] If the chemical is in solution, transfer the liquid into the appropriate halogenated liquid waste container.
4 Secure the Container Tightly close the lid of the waste container immediately after adding the waste to prevent the release of vapors.[5]
5 Update Waste Log Record the amount of waste added on the hazardous waste tag or an accompanying waste log.[6]
6 Store Waste Appropriately Store the sealed waste container in a designated satellite accumulation area.[5] This area should be secure, well-ventilated, and away from incompatible chemicals.
7 Arrange for Pickup Once the container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your Environmental Health and Safety (EHS) department.[2]
IV. Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill: In case of a small spill, contain the leak and clean it up using an inert absorbent material.[5] Place the contaminated absorbent material in a sealed bag, label it as hazardous waste, and dispose of it in the halogenated organic waste container.[5] For larger spills, evacuate the area and contact your institution's EHS department immediately.[5]

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[7]

Disposal Workflow for this compound

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Obtain Designated 'Halogenated Organic Waste' Container B->C D Label Container with Hazardous Waste Tag C->D E Transfer Waste into Container D->E F Securely Cap Container E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS Waste Pickup G->H

References

Essential Safety and Operational Guide for Handling 4-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-3-iodo-1H-indazole was not available at the time of this writing. The following guidance is based on the safety protocols for structurally similar halogenated and indazole-containing compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. This information is intended for use by trained professionals in a laboratory setting.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following operational and disposal plans are designed to minimize risk and ensure safe handling.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary defense against chemical exposure. Based on the hazards associated with analogous compounds, which include potential for skin, eye, and respiratory irritation, as well as harm if swallowed, a comprehensive PPE protocol is mandatory.[1][2]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 or equivalent standards.Protects eyes from splashes and airborne particles.[1][3]
Face ShieldTo be worn over safety goggles, particularly when there is a significant risk of splashing.Provides a secondary layer of protection for the entire face.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for tears or holes before use and changed immediately upon contamination.Prevents skin contact with the chemical.[1][3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from contamination.[1]Protects against skin contact.
Full-Length Pants and Closed-Toe ShoesStandard laboratory attire.Ensures no exposed skin on the lower body and feet.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type should be based on a formal risk assessment.Minimizes inhalation exposure to the compound.[1]

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of this compound.

Preparation and Engineering Controls:

  • Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • PPE Check: Before commencing work, verify that all necessary PPE is available and in good condition.[1]

  • Equipment Setup: Assemble all necessary glassware, reagents, and equipment within the fume hood to reduce movement in and out of the containment area.

Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • To prevent the formation of dust when handling the solid material, use appropriate tools such as spatulas.[1]

  • If transferring the solid, do so carefully to avoid generating dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. This compound should be treated as regulated chemical waste.

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[2]

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, should be collected in a dedicated hazardous waste bag within the fume hood.[3]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do Not Mix: Do not mix this compound with other waste streams, especially non-halogenated organic waste, acids, bases, or oxidizing agents.[2]

Disposal Procedures:

  • On-site Treatment: On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.

  • Professional Disposal: The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Labeling: Ensure the hazardous waste label is complete and accurate, including the full chemical name.

Experimental Workflow and Disposal Diagram

The following diagrams illustrate the recommended workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Don Required PPE prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 handle1 Weigh/Transfer Solid Carefully prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Segregate Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal seg1 Solid Waste (Gloves, etc.) in Labeled Bag collect1 Place Segregated Waste in Secondary Containment seg1->collect1 seg2 Liquid Waste in Labeled Container seg2->collect1 seg3 Unused Solid in Original or Labeled Container seg3->collect1 collect2 Complete Hazardous Waste Label collect1->collect2 disp1 Store in Designated Waste Area collect2->disp1 disp2 Arrange for Pickup by EHS or Licensed Contractor disp1->disp2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.